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  • Product: Methyl 5-phenylpiperidine-3-carboxylate hydrochloride
  • CAS: 1203685-55-5

Core Science & Biosynthesis

Foundational

Chemical Structure and Synthesis of Methyl 5-phenylpiperidine-3-carboxylate Hydrochloride: An In-Depth Technical Guide

Executive Summary As the pharmaceutical industry shifts away from planar, "flatland" aromatics toward sp³-rich three-dimensional scaffolds, 3,5-disubstituted piperidines have emerged as privileged structures in 1[1]. Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry shifts away from planar, "flatland" aromatics toward sp³-rich three-dimensional scaffolds, 3,5-disubstituted piperidines have emerged as privileged structures in 1[1]. Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (CAS: 1203685-55-5) represents a highly versatile building block[2]. This whitepaper provides a comprehensive analysis of its stereochemical dynamics, causality-driven synthetic methodologies, and its utility in modern drug development.

Structural Elucidation & Stereochemical Dynamics

The core architecture of methyl 5-phenylpiperidine-3-carboxylate features a basic piperidine nitrogen, a hydrophobic phenyl ring at C5, and a hydrogen-bond-accepting methyl ester at C3.

Stereoisomerism and Conformational Control

The presence of two chiral centers (C3 and C5) generates four distinct stereoisomers: two cis enantiomers (3R,5S and 3S,5R) and two trans enantiomers (3R,5R and 3S,5S)[1]. In solution, the cis-isomers predominantly adopt a highly stable chair conformation where both the C3-carboxylate and C5-phenyl groups occupy equatorial positions, minimizing 1,3-diaxial steric strain. Conversely, the trans-isomers are forced into a conformation where one substituent must be axial, increasing the overall conformational energy.

The Hydrochloride Salt Advantage

Isolating the free base of this secondary amine often results in a viscous oil susceptible to oxidative degradation. Conversion to the hydrochloride salt (HCl) protonates the piperidine nitrogen, yielding a highly crystalline, bench-stable solid[2]. This salt form significantly enhances aqueous solubility, a critical parameter for both in vitro assay formulation and downstream pharmacokinetic profiling.

G A Methyl 5-phenylnicotinate (Planar Pyridine) B Catalytic Hydrogenation (PtO2 / H2) A->B Reduction C Cis-Isomers (3R,5S) & (3S,5R) Favored (Diequatorial) B->C Major Pathway (Syn-addition) D Trans-Isomers (3R,5R) & (3S,5S) Minor Products B->D Minor Pathway (Epimerization/Anti)

Caption: Stereochemical divergence during the catalytic hydrogenation of methyl 5-phenylnicotinate.

Synthetic Methodologies & Validated Protocols

As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the mechanistic causality behind each reagent choice. The most scalable route to methyl 5-phenylpiperidine-3-carboxylate involves the construction of the pyridine core followed by diastereoselective reduction[1][3].

Causality in Catalyst Selection

The reduction of the pyridine ring to a piperidine is notoriously challenging due to the potential for catalyst poisoning by the basic nitrogen. While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, applying it to 3,5-disubstituted pyridines often yields a near 1:1 mixture of cis and trans isomers, or favors the trans isomer unexpectedly[1].

The Solution: We utilize Adams' Catalyst (Platinum(IV) oxide, PtO2) in an acidic medium (glacial acetic acid). The acid protonates the pyridine nitrogen, preventing catalyst poisoning and activating the ring toward reduction. Furthermore, PtO2 facilitates a concerted syn-addition of hydrogen across the ring face, heavily biasing the reaction toward the thermodynamically favored cis-diequatorial product[1].

Step-by-Step Experimental Workflow

Protocol 1: Synthesis of Methyl 5-phenylnicotinate (Suzuki-Miyaura Coupling) Self-Validation Check: Ensure rigorous degassing of solvents to prevent oxidative homocoupling of the boronic acid.

  • Charge a reaction vessel with methyl 5-bromonicotinate (1.0 equiv), phenylboronic acid (1.1 equiv), and Cs₂CO₃ (2.0 equiv)[3].

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Introduce the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv), under an inert argon atmosphere[3].

  • Heat the mixture to 90°C for 4 hours. Monitor via LC-MS until the starting bromide is fully consumed.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield methyl 5-phenylnicotinate.

Protocol 2: Diastereoselective Catalytic Hydrogenation Self-Validation Check: Monitor hydrogen uptake volumetrically. Theoretical consumption is 3 molar equivalents of H₂. Over-reduction can lead to ester cleavage.

  • Dissolve methyl 5-phenylnicotinate in glacial acetic acid (0.2 M concentration).

  • Add PtO₂ (10-30 mol%) to the solution[1].

  • Purge the reaction vessel with nitrogen, then pressurize with H₂ gas to 50 psi.

  • Stir vigorously at room temperature for 12-24 hours.

  • Depressurize and filter the mixture through a pad of Celite to remove the platinum catalyst.

  • Concentrate the filtrate, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane to isolate the free base piperidine mixture (predominantly cis).

Protocol 3: Hydrochloride Salt Formation

  • Dissolve the crude methyl 5-phenylpiperidine-3-carboxylate free base in anhydrous diethyl ether.

  • Slowly add a stoichiometric excess of 4M HCl in dioxane at 0°C.

  • Stir for 30 minutes as the hydrochloride salt precipitates as a white crystalline solid.

  • Filter, wash with cold ether, and dry under high vacuum[2].

G Step1 1. Suzuki Coupling 5-bromonicotinate + Phenylboronic acid Step2 2. Catalytic Hydrogenation PtO2, H2 (50 psi), AcOH Step1->Step2 Pd(dppf)Cl2, Cs2CO3 Step3 3. Diastereomeric Separation Silica Gel Chromatography Step2->Step3 Crude Piperidine Mix Step4 4. Salt Formation HCl in Dioxane / Ether Step3->Step4 Purified Isomer Product Methyl 5-phenylpiperidine-3-carboxylate HCl (Target Compound) Step4->Product Precipitation

Caption: Step-by-step synthetic workflow for methyl 5-phenylpiperidine-3-carboxylate hydrochloride.

Pharmacological Relevance: 3D Fragment-Based Drug Discovery (FBDD)

The pharmaceutical industry heavily leverages substituted piperidines to navigate complex biological targets. The 3,5-disubstitution pattern provides distinct spatial vectors that cannot be achieved with planar aromatic rings. For instance, highly substituted piperidines have been instrumental in the discovery of potent, orally bioavailable 4[4]. In these systems, the piperidine core acts as a scaffold that projects hydrophobic groups (like the C5-phenyl) into deep binding pockets (e.g., the Leu26 pocket of HDM2), while the C3-carboxylate serves as a synthetic handle for further functionalization into amides or other hinge-binding motifs[4].

Quantitative Data & Physicochemical Profiling

The following table summarizes the key physicochemical attributes of the target compound, emphasizing its suitability for FBDD and downstream synthesis.

PropertyValue / Description
Chemical Name Methyl 5-phenylpiperidine-3-carboxylate hydrochloride
CAS Number 1203685-55-5
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
SMILES Cl.COC(=O)C1CC(c2ccccc2)CNC1
Major Diastereomer Cis (Diequatorial conformation favored)
Physical State Crystalline solid (HCl salt form)

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: PMC / RSC Advances URL
  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride | 1203685-55-5 Source: Appchem URL
  • US12016864B2 - LOX enzyme inhibiting methods and compositions Source: Google Patents URL
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors Source: ACS Medicinal Chemistry Letters URL

Sources

Exploratory

Mechanism of action of methyl 5-phenylpiperidine-3-carboxylate

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 5-Phenylpiperidine-3-carboxylate Abstract Methyl 5-phenylpiperidine-3-carboxylate is a synthetic compound belonging to the phenylpiperidine cla...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 5-Phenylpiperidine-3-carboxylate

Abstract

Methyl 5-phenylpiperidine-3-carboxylate is a synthetic compound belonging to the phenylpiperidine class, a scaffold known for its diverse pharmacological activities.[1][2][3] While the specific mechanism of action for this particular molecule is not yet fully elucidated in public literature, its structural similarity to a range of bioactive agents suggests several plausible biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the pharmacological profile of methyl 5-phenylpiperidine-3-carboxylate. We will explore potential mechanisms based on established knowledge of related compounds, propose a structured experimental workflow to test these hypotheses, and detail the necessary protocols. This document serves as a roadmap for uncovering the therapeutic potential of this intriguing molecule.

Introduction: The Phenylpiperidine Scaffold - A Privileged Structure in Pharmacology

The phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of drugs targeting the central nervous system (CNS) and other biological systems.[1][2][3] Prominent examples include the opioid analgesic pethidine, the selective serotonin reuptake inhibitor (SSRI) paroxetine, and various antipsychotics.[1] The versatility of the phenylpiperidine core allows for fine-tuning of its pharmacological properties through substitutions on the piperidine ring and the phenyl group. Methyl 5-phenylpiperidine-3-carboxylate, with its phenyl group at the 5-position and a methyl ester at the 3-position, presents a unique substitution pattern that warrants a thorough investigation into its mechanism of action.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related phenylpiperidine derivatives, we can formulate several primary hypotheses for the mechanism of action of methyl 5-phenylpiperidine-3-carboxylate.

Modulation of Monoamine Transporters

Many phenylpiperidine derivatives exhibit significant affinity for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] For example, certain 4-phenylpiperidine derivatives are known monoamine reuptake inhibitors.[1] It is plausible that methyl 5-phenylpiperidine-3-carboxylate could act as an inhibitor or modulator of one or more of these transporters, thereby altering neurotransmitter levels in the synaptic cleft.

Interaction with G-Protein Coupled Receptors (GPCRs)

The phenylpiperidine scaffold is prevalent in ligands for various GPCRs.

  • Opioid Receptors: The μ-opioid receptor is a classic target for phenylpiperidines like fentanyl.[2][4] While the substitution pattern of methyl 5-phenylpiperidine-3-carboxylate differs from typical opioid analgesics, an interaction with opioid receptors cannot be ruled out.

  • Serotonin (5-HT) Receptors: Recent research has identified 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the 5-HT2C receptor.[5][6] This suggests that our target compound could similarly modulate the activity of serotonin receptors.

  • Sigma (σ) Receptors: Certain 4-phenylpiperidine derivatives bind with high affinity to sigma receptors, which are implicated in various neurological and psychiatric disorders.[7]

Other Potential Targets

The structural diversity of phenylpiperidine derivatives extends to other target classes, such as renin inhibitors[8] and P2Y14R antagonists[9]. While these may be less likely primary targets based on the specific structure of methyl 5-phenylpiperidine-3-carboxylate, a comprehensive screening approach should remain open to these possibilities.

Proposed Experimental Workflow for Mechanism of Action Elucidation

A multi-tiered approach, starting with broad screening and progressing to more focused mechanistic studies, is recommended.

experimental_workflow cluster_tier1 Tier 1: Broad Target Screening cluster_tier2 Tier 2: In Vitro Functional Assays cluster_tier3 Tier 3: Cellular and In Vivo Models T1_Receptor Receptor Binding Panel (e.g., NIMH PDSP) T2_Functional Functional Assays for Hits (e.g., Calcium Flux, cAMP, Transporter Uptake) T1_Receptor->T2_Functional Identified Hits T1_Enzyme Enzyme Inhibition Panel T1_Enzyme->T2_Functional Identified Hits T3_Cellular Cell-Based Assays (e.g., Neuronal Cultures) T2_Functional->T3_Cellular Confirmed Activity T3_InVivo In Vivo Pharmacological Models (e.g., Behavioral Assays, Microdialysis) T3_Cellular->T3_InVivo Validated Cellular Effects

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Tier 1: Broad Target Screening

The initial step is to perform a broad screen to identify potential biological targets.

Protocol 1: Radioligand Binding Affinity Screen

  • Objective: To determine the binding affinity of methyl 5-phenylpiperidine-3-carboxylate against a panel of common CNS targets.

  • Procedure:

    • Submit the compound to a comprehensive screening service, such as the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).[5]

    • The compound will be tested at a standard concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters.

    • Primary hits are typically defined as targets showing >50% inhibition of radioligand binding.

    • For primary hits, determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) through concentration-response curves.

  • Data Analysis: The results will be presented in a table format, allowing for easy identification of high-affinity targets.

Table 1: Hypothetical Binding Affinity Data for Methyl 5-Phenylpiperidine-3-carboxylate

TargetRadioligandKi (nM)
Serotonin Transporter (SERT)[³H]Citalopram50
Dopamine Transporter (DAT)[³H]WIN 35,428250
Norepinephrine Transporter (NET)[³H]Nisoxetine800
Sigma-1 Receptor-Pentazocine120
5-HT2C Receptor[³H]Mesulergine>1000
µ-Opioid Receptor[³H]DAMGO>1000
Tier 2: In Vitro Functional Assays

Once high-affinity targets are identified, the next step is to determine the functional activity of the compound at these targets.

Protocol 2: Monoamine Transporter Uptake Assay

  • Objective: To assess the ability of methyl 5-phenylpiperidine-3-carboxylate to inhibit the uptake of neurotransmitters by their respective transporters.

  • Procedure:

    • Use cell lines stably expressing human SERT, DAT, or NET.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).

    • After a defined incubation period, terminate the uptake and lyse the cells.

    • Measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

    • Calculate the IC50 value for uptake inhibition.

  • Data Analysis: Compare the IC50 values for each transporter to determine the compound's potency and selectivity.

Protocol 3: GPCR Functional Assay (Calcium Flux)

This protocol is relevant if a GPCR like the 5-HT2C receptor is identified as a primary hit.

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the target GPCR.

  • Procedure:

    • Use a cell line stably expressing the human 5-HT2C receptor (e.g., CHO-h5-HT2CR).[6]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • To test for agonist activity, add varying concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium response.

    • To test for positive allosteric modulation, co-apply the test compound with a sub-maximal concentration of the agonist and look for potentiation of the response.[5][6]

  • Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

signaling_pathway cluster_pathway Hypothesized 5-HT2C Receptor Modulation Serotonin Serotonin (Agonist) Receptor 5-HT2C Receptor Serotonin->Receptor Compound Methyl 5-phenylpiperidine-3-carboxylate (Hypothetical PAM) Compound->Receptor Allosteric Site Gq_protein Gαq/11 Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release

Caption: Hypothesized signaling pathway for 5-HT2C receptor positive allosteric modulation.

Tier 3: In Vivo Pharmacological Profiling

If in vitro studies reveal a potent and selective mechanism of action, the next step is to evaluate the compound's effects in vivo.

Protocol 4: Rodent Behavioral Assays

  • Objective: To assess the in vivo behavioral effects of the compound, guided by its in vitro mechanism.

  • Procedure:

    • If a monoamine reuptake inhibitor: Use models sensitive to antidepressants, such as the forced swim test or tail suspension test.

    • If a dopaminergic agent: Use models of locomotor activity.

    • If a 5-HT2C modulator: Use models of anxiety (e.g., elevated plus maze) or feeding behavior.

    • If an opioid-like agent: Use the hot plate test for analgesia.

  • Administration: Administer the compound via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent effects.

Interpretation of Results and Future Directions

The data gathered from this experimental workflow will provide a comprehensive understanding of the mechanism of action of methyl 5-phenylpiperidine-3-carboxylate.

  • Scenario 1: Selective Monoamine Reuptake Inhibitor: If the compound is a potent and selective inhibitor of SERT, it could be a candidate for development as an antidepressant. Further studies would focus on off-target effects, pharmacokinetics, and safety pharmacology.

  • Scenario 2: 5-HT2C Positive Allosteric Modulator: If the compound enhances 5-HT2C receptor signaling, it could have therapeutic potential in disorders such as obesity, substance abuse, or schizophrenia.[5]

  • Scenario 3: Multi-Target Profile: If the compound displays activity at multiple targets, its therapeutic potential will depend on the specific combination of activities. This could be beneficial for complex disorders but may also increase the risk of side effects.

Conclusion

While the precise mechanism of action of methyl 5-phenylpiperidine-3-carboxylate remains to be fully characterized, its chemical structure places it within a pharmacologically rich class of compounds. The systematic approach outlined in this guide, progressing from broad screening to specific functional and in vivo assays, provides a robust framework for its investigation. By leveraging established protocols and a logical, data-driven workflow, researchers can effectively elucidate the pharmacological profile of this compound and unlock its potential as a novel therapeutic agent.

References

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. Available at: [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Available at: [Link]

  • Phenylpiperidines. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Available at: [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal. Available at: [Link]

  • methyl 5-phenylpiperidine-3-carboxylate hydrochloride — Chemical Substance Information. Chemwatch. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Peripherally selective piperidine carboxylate opioid antagonists. Google Patents.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. Available at: [Link]

  • methyl 5-phenylpiperidine-3-carboxylate-939412-04-1. Thoreauchem. Available at: [Link]

  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C13H17NO2). PubChemLite. Available at: [Link]

  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride,(CAS# 1203685-55-5). Sinfoo BIOCHEM. Available at: [Link]

  • A medicinal chemistry campaign around the 6-aminoquinolone core to identify novel anticancer agents that modulate miRNA maturation by binding to TRBP. RSC Medicinal Chemistry. Available at: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. Available at: [Link]

  • In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. PubMed. Available at: [Link]

  • Binding Database. BindingDB. Available at: [Link]

  • Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. PubMed. Available at: [Link]

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Foundational

Synthesis Pathway for Methyl 5-Phenylpiperidine-3-Carboxylate Hydrochloride: An Advanced Technical Guide

Executive Summary Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a highly versatile structural scaffold utilized extensively in the development of targeted protein degradation (PROTAC) bifunctional molecules[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a highly versatile structural scaffold utilized extensively in the development of targeted protein degradation (PROTAC) bifunctional molecules[1], STAT3/STAT6 modulators[2], and LOX enzyme inhibitors[3]. This whitepaper details a robust, three-step synthetic pathway starting from commercially available 5-bromonicotinic acid. By integrating principles of mechanistic causality and self-validating in-process controls, this guide provides researchers with a highly reproducible protocol for yielding pharmaceutical-grade intermediates.

Strategic Retrosynthesis & Mechanistic Causality

The target molecule features a fully saturated piperidine ring with two stereocenters (C3 and C5). To construct this efficiently, we employ a linear three-step sequence:

  • Disconnection 1 (Hydrogenation): The piperidine core is derived from the reduction of the corresponding pyridine, methyl 5-phenylnicotinate. We select Adams' catalyst (PtO2) in an acidic methanolic environment over standard Pd/C. Causality: Pyridine rings are notoriously difficult to reduce due to the basicity of the resulting piperidine, which poisons the metal catalyst. Conducting the reaction in methanolic HCl protonates the forming piperidine, preventing catalyst deactivation and directly yielding the desired, stable hydrochloride salt in a single operational step[2].

  • Disconnection 2 (Esterification): The methyl ester is formed via standard Fischer esterification of 5-phenylnicotinic acid. Causality: Using methanol as both the solvent and reactant drives the equilibrium forward via Le Chatelier's principle, while catalytic sulfuric acid activates the carbonyl carbon for nucleophilic attack.

  • Disconnection 3 (Cross-Coupling): The biaryl linkage is constructed via a Suzuki-Miyaura cross-coupling between 5-bromonicotinic acid and phenylboronic acid[3][4]. Causality: Pd(dppf)Cl2 is utilized as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents the precipitation of inactive palladium black in the aqueous basic media required for boronic acid activation.

SynthesisPathway SM 5-Bromonicotinic acid + Phenylboronic acid Int1 5-Phenylnicotinic acid SM->Int1 Pd(dppf)Cl2, Cs2CO3 Suzuki-Miyaura Int2 Methyl 5-phenylnicotinate Int1->Int2 MeOH, H2SO4 Esterification Prod Methyl 5-phenylpiperidine- 3-carboxylate HCl Int2->Prod H2, PtO2, HCl Hydrogenation

Figure 1: Three-step synthetic workflow for methyl 5-phenylpiperidine-3-carboxylate hydrochloride.

Self-Validating Experimental Execution

A core tenet of modern process chemistry is the integration of self-validating systems. Each step below includes specific In-Process Controls (IPCs) that must be met before proceeding, ensuring that failures are caught immediately rather than at the end of the synthetic sequence.

Step 1: Suzuki-Miyaura Cross-Coupling

Methodology:

  • Charge a reaction vessel with 5-bromonicotinic acid (1.0 equiv) and phenylboronic acid (1.1 equiv).

  • Add Dioxane and H2O (typically a 4:1 v/v ratio) to ensure solubility of both the organic substrates and the inorganic base.

  • Add Cs2CO3 (2.0 equiv) and degas the mixture by sparging with N2 for 15 minutes.

  • Add Pd(dppf)Cl2 (0.05 - 0.10 equiv) under a stream of N2.

  • Heat the mixture to 90°C for 12 hours[3].

Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is validated when the starting material peak (m/z 201/203, showing the characteristic 1:1 bromine isotope pattern) is entirely replaced by the product peak at m/z 200 [M+H]+. Workup: Acidify the aqueous layer to pH 3-4 with 1M HCl to precipitate 5-phenylnicotinic acid. Filter and dry.

Step 2: Fischer Esterification

Methodology:

  • Suspend 5-phenylnicotinic acid (1.0 equiv) in anhydrous methanol (10 volumes).

  • Add concentrated H2SO4 (0.1 volumes) dropwise at 0°C.

  • Reflux the mixture (65°C) for 8 hours.

Self-Validation (IPC): TLC (Hexanes/EtOAc 1:1) should show the disappearance of the baseline spot (carboxylic acid). LC-MS must confirm the mass shift to m/z 214 [M+H]+. 1H NMR validation requires the appearance of a sharp 3H singlet at ~3.95 ppm, corresponding to the new methyl ester group. Workup: Concentrate the methanol, neutralize with saturated NaHCO3, and extract with EtOAc.

Step 3: Catalytic Hydrogenation & Hydrochloride Salt Formation

Methodology:

  • Dissolve methyl 5-phenylnicotinate (1.0 equiv) in Methanol (10 volumes).

  • Add 1.2 equivalents of concentrated HCl to the solution.

  • Carefully add PtO2 (10% w/w) under a nitrogen atmosphere[1][2].

  • Evacuate the flask and backfill with H2 gas three times.

  • Stir vigorously under an H2 balloon at room temperature for 16 hours[2].

Self-Validation (IPC): The theoretical hydrogen uptake is exactly 3 equivalents. LC-MS analysis must show complete conversion to m/z 220[M+H]+[5]. Furthermore, 1H NMR must show the complete disappearance of the downfield pyridine aromatic protons (8.5–9.0 ppm). Workup: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Concentrate the filtrate in vacuo. Triturate the resulting residue with diethyl ether to precipitate methyl 5-phenylpiperidine-3-carboxylate hydrochloride as a white solid.

Validation N1 Methyl 5-phenylnicotinate in MeOH/HCl N2 Add PtO2 (10% w/w) Purge with H2 (3x) N1->N2 N3 Stir under H2 balloon (16 hours) N2->N3 IPC IPC: LC-MS Analysis Target m/z: 220 [M+H]+ N3->IPC Aliquot testing N4 Filter through Celite (Removes Pt catalyst) IPC->N4 If complete N5 Concentrate & Triturate Yields HCl Salt directly N4->N5

Figure 2: Experimental workflow and self-validation loop for the catalytic hydrogenation step.

Data Synthesis & Quantitative Yield Analysis

The table below synthesizes the expected quantitative outcomes and critical validation metrics for the three-step pathway.

StepTransformationReagents & ConditionsIPC Validation TargetExpected Yield
1Suzuki-MiyauraPd(dppf)Cl2, Cs2CO3, Dioxane/H2O, 90°C, 12hm/z 200[M+H]+85-90%
2EsterificationMeOH, cat. H2SO4, 65°C, 8hm/z 214[M+H]+90-95%
3HydrogenationPtO2, H2, MeOH, HCl, 25°C, 16hm/z 220[M+H]+80-85%

Overall Pathway Yield: ~61-72%. The final product is typically obtained as a mixture of cis and trans diastereomers, which can be further resolved via chiral chromatography or selective crystallization depending on the rigorous requirements of the downstream pharmaceutical application[2].

References
  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C13H17NO2) - PubChemLite | uni.lu
  • WO2023242598A1 - Bifunctional molecules for targeted protein degradation | Google P
  • 5-(3-Cyanophenyl)nicotinic acid | 893740-73-3 | Benchchem
  • US12016864B2 - LOX enzyme inhibiting methods and compositions | Google P
  • WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions | Google P

Sources

Exploratory

Pharmacological Properties of 5-Phenylpiperidine-3-Carboxylate Derivatives: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a continuous pursuit. The 5-phenylpip...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a continuous pursuit. The 5-phenylpiperidine-3-carboxylate scaffold has emerged as a highly versatile pharmacophore. Characterized by its conformational rigidity, stereochemical complexity, and distinct vector geometry, this core structure is increasingly utilized across multiple therapeutic domains.

This technical guide explores the pharmacological applications of 5-phenylpiperidine-3-carboxylate derivatives, focusing on their roles in epigenetic modulation, targeted protein degradation (TPD), and kinase inhibition. Furthermore, we provide field-proven, self-validating experimental protocols for the synthesis and pharmacological evaluation of these compounds.

Structural Rationale & Pharmacophore Modeling

The pharmacological utility of the 5-phenylpiperidine-3-carboxylate core stems from its predictable 3D geometry. The central piperidine ring predominantly adopts a chair conformation, which projects the 5-phenyl and 3-carboxylate substituents into highly defined spatial vectors.

  • Hydrophobic Anchoring: The 5-phenyl group serves as a lipophilic anchor, capable of engaging in π−π stacking or occupying deep hydrophobic pockets within target proteins.

  • Polar Functionalization: The 3-carboxylate moiety provides a critical vector for hydrogen bonding, salt bridge formation, or further synthetic elaboration (e.g., amide coupling).

  • Stereochemical Nuance: The relative and absolute stereochemistry (cis vs. trans, and (R,R) vs. (S,S)) drastically alters the biological activity. Enantiomeric purity is not merely a regulatory requirement but a fundamental driver of target selectivity.

Key Pharmacological Applications

Epigenetic Modulation: PCAF Bromodomain Inhibition

The P300/CBP-associated factor (PCAF) is a critical epigenetic reader protein implicated in oncology and inflammatory diseases. In 1, researchers discovered that specific enantiomers of 5-phenylpiperidine derivatives act as potent inhibitors of the PCAF bromodomain[1].

Structure-Activity Relationship (SAR) analyses revealed that the (R,R)-enantiomer is strictly required for bioactivity, whereas the (S,S)-enantiomer is virtually inactive[1]. Substitution at the piperidine nitrogen (Region I) with bulky, electron-rich aromatic systems, such as 2,3-dihydro-1,4-benzodioxin-6-yl, yielded exceptionally potent cell-active inhibitors with dissociation constants ( KD​ ) in the nanomolar range[1].

Targeted Protein Degradation (PROTACs)

Bifunctional degrader molecules (PROTACs) require rigid, chemically tractable linkers to maintain optimal distance and orientation between the target-binding ligand and the E3 ligase-binding ligand. The 5-phenylpiperidine-3-carboxylic acid scaffold is highly valued in 2 due to its catalytic stability and favorable biodistribution profile[2]. The carboxylic acid acts as a versatile coupling point for E3 ligase recruiters, while the phenyl ring can be functionalized to bind targets like BRD9[2].

G Target Target Protein (e.g., BRD9) PROTAC Bifunctional Degrader (5-phenylpiperidine core) Target->PROTAC Binds Target Proteasome 26S Proteasome (Degradation) Target->Proteasome Targeted for Cleavage Ub Ubiquitin Chain PROTAC->Ub Induces Proximity E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ligase Ub->Target Polyubiquitination

Mechanism of Targeted Protein Degradation via 5-phenylpiperidine-3-carboxylate PROTACs.

Cell Cycle Regulation: Cdc7 Kinase Inhibition

Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication. Its dysregulation is a hallmark of unregulated tumor cell proliferation. In the oncology space,3 have been developed as potent ATP-mimetic inhibitors of Cdc7 kinase[3]. These derivatives demonstrate sub-nanomolar inhibition and profound in vivo tumor growth suppression[3].

Additionally, the scaffold has been utilized in the synthesis of 4 for inflammatory conditions[4], and 5 for Alzheimer's disease[5].

Quantitative Pharmacological Data

To illustrate the structure-activity relationship dynamics, the following table summarizes the binding affinities and thermal shifts of key 5-phenylpiperidine derivatives against their respective targets.

Compound IDTargetStereochemistrySubstituent (Region I) KD​ / Ki​ (nM) ΔTm​ (°C)Efficacy / Notes
(R,R)-24a PCAF BRD(R,R)Methyl1526.3Potent binder; thermal stabilization.
Cis-24b PCAF BRDCisAzacycloheptane3473.2Weaker potency due to ring expansion.
(R,R)-36m PCAF BRD(R,R)Naphthalene-2-yl103N/AEnhanced hydrophobic interaction.
(R,R)-36n PCAF BRD(R,R)2,3-dihydro-1,4-benzodioxin-6-yl789.5Most potent PCAF inhibitor in series.
(S,S)-36n PCAF BRD(S,S)2,3-dihydro-1,4-benzodioxin-6-yl>10,000<0.5Inactive; demonstrates strict stereospecificity.
89S Cdc7 Kinase(S)2-aminopyrimidin-4-yl0.5N/A68% in vivo tumor growth inhibition.

Experimental Methodologies & Self-Validating Protocols

To ensure robust reproducibility, the following protocols detail the synthesis of the core scaffold and the biophysical validation of target engagement.

Protocol 1: Stereoselective Synthesis of 5-Phenylpiperidine-3-Carboxylic Acid

This workflow details the reduction of the pyridine precursor to the piperidine core, followed by protection and saponification.

Step 1: Catalytic Hydrogenation

  • Dissolve methyl 5-phenylnicotinate (1.0 eq) in Methanol (MeOH).

  • Add a catalytic amount of concentrated H2​SO4​ and Platinum Dioxide ( PtO2​ , 10% w/w).

    • Causality: PtO2​ (Adams' catalyst) is highly active for the reduction of aromatic heterocycles under mild conditions. The acidic environment protonates the pyridine nitrogen, increasing the electrophilicity of the ring and facilitating complete reduction without cleaving the methyl ester[4].

  • Degas the suspension under vacuum and purge with H2​ gas three times. Stir under an H2​ balloon at room temperature for 16 hours[4].

  • Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the [M+H]+ peak shifts from the nicotinate mass to the fully saturated piperidine mass, with complete disappearance of aromatic pyridine protons in 1H -NMR.

Step 2: Nitrogen Protection & Saponification

  • Filter the mixture through Celite to remove PtO2​ , concentrate, and redissolve in THF.

  • Add Triethylamine (TEA, 3.0 eq) and Di-tert-butyl dicarbonate ( Boc2​O , 1.5 eq). Stir overnight to yield the Boc-protected intermediate[4].

  • To saponify the ester, dissolve the intermediate in a THF/MeOH/ H2​O (4:1:1) mixture and add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 5.0 eq)[4].

    • Causality: LiOH provides mild, highly controlled saponification. Harsher bases (like NaOH at elevated temperatures) risk epimerizing the stereocenters adjacent to the carboxylate.

  • Self-Validation Check: Successful saponification is confirmed by the loss of the sharp methyl singlet (~3.7 ppm) in 1H -NMR and the appearance of a broad carboxylic acid O−H stretch in FTIR.

G SM Methyl 5-phenylnicotinate Step1 Catalytic Hydrogenation (PtO2, H2) SM->Step1 Int1 Methyl 5-phenylpiperidine -3-carboxylate Step1->Int1 Step2 Boc Protection (Boc2O, TEA) Int1->Step2 Int2 Boc-protected Intermediate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product 5-phenylpiperidine-3 -carboxylic acid Step3->Product

Step-by-step synthetic workflow for 5-phenylpiperidine-3-carboxylate derivatives.

Protocol 2: Thermal Shift Assay (DSF) for Target Engagement

Differential Scanning Fluorimetry (DSF) is utilized to confirm that the synthesized derivative physically binds and stabilizes the target protein (e.g., PCAF Bromodomain) in solution.

  • Preparation: Dilute the target protein to a final concentration of 2 μM in assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye (final concentration 5x from a 5000x stock).

    • Causality: SYPRO Orange is environmentally sensitive; its fluorescence is quenched in aqueous environments but increases dramatically when it binds to the hydrophobic core of the protein as it unfolds.

  • Ligand Incubation: Add the 5-phenylpiperidine derivative (10 μM final concentration, 1% DMSO max).

  • Thermal Ramp: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/minute using a RT-PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation System: Every plate must contain a DMSO-only negative control well and a known reference inhibitor positive control. The assay is only valid if the DMSO control yields a highly cooperative melt curve with a distinct first-derivative peak ( Tm​ ). A positive target engagement is confirmed if the compound induces a ΔTm​≥2.0 °C relative to the DMSO control.

Sources

Foundational

A Senior Application Scientist's Guide to Characterizing the Receptor Binding Affinity of Methyl 5-phenylpiperidine-3-carboxylate

Abstract This technical guide provides a comprehensive framework for determining the receptor binding affinity of novel chemical entities, using methyl 5-phenylpiperidine-3-carboxylate as a central case study. As a membe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of novel chemical entities, using methyl 5-phenylpiperidine-3-carboxylate as a central case study. As a member of the phenylpiperidine class, this compound is structurally related to molecules with known activity at various central nervous system targets, including opioid, dopamine, and sigma receptors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causal reasoning behind experimental design, data analysis, and the selection of orthogonal validation methods. We will detail the principles and provide step-by-step protocols for gold-standard techniques, including radioligand binding assays, while also discussing the utility of label-free methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Introduction: The Scientific Imperative for Affinity Characterization

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is underpinned by a meticulous characterization of its interaction with biological targets. Binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a cornerstone of this process.[4] It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding interaction.[4][5]

Methyl 5-phenylpiperidine-3-carboxylate belongs to the phenylpiperidine chemical class, a scaffold present in numerous pharmacologically active agents.[3][6] Derivatives of this class have demonstrated a wide range of activities, including opioid receptor agonism/antagonism, monoamine reuptake inhibition, and high-affinity binding to sigma receptors.[1][3][7][8] Given this chemical heritage, a primary objective is to systematically determine which, if any, of these receptors methyl 5-phenylpiperidine-3-carboxylate binds to and with what affinity. This guide will outline the logical and technical progression for achieving this characterization.

Part 1: Foundational Strategy - Target Selection and Ligand Preparation

Rationale for Target Prioritization

The initial step is not to test indiscriminately but to form a rational hypothesis based on structural analogy. The phenylpiperidine core is a well-established pharmacophore for several G-protein coupled receptors (GPCRs) and other CNS targets.

Primary Target Panel based on Structural Precedent:

  • Opioid Receptors (μ, δ, κ): Many phenylpiperidine derivatives are potent opioids.[2][3][8]

  • Dopamine Transporter (DAT) & Receptors (D1-D5): The structure shares features with monoamine reuptake inhibitors.[1]

  • Serotonin Transporter (SERT) & Receptors (5-HT): Another key target for this structural class.

  • Sigma Receptors (σ1, σ2): Certain phenylpiperidine analogs exhibit high and selective affinity for sigma receptors.[1][7][9]

Ligand and Reagent Preparation

Scientific integrity begins with well-characterized reagents.

  • Compound Purity: The test compound, methyl 5-phenylpiperidine-3-carboxylate hydrochloride, must be of the highest possible purity (ideally >98%), verified by methods such as LC-MS and NMR. Impurities can lead to spurious results.

  • Solubility: Determine the compound's solubility in appropriate buffers. A stock solution, typically in DMSO, is prepared at a high concentration (e.g., 10-50 mM) and serially diluted for experiments.

  • Receptor Source: Assays require a source of the target receptor. This is typically a membrane preparation from cultured cells overexpressing the specific human receptor of interest (e.g., CHO or HEK293 cells) or from homogenized animal tissue known to be rich in the target receptor.[10][11]

Part 2: The Workhorse of Affinity Screening - The Radioligand Binding Assay

Radioligand binding assays are a robust and highly sensitive method for quantifying ligand-receptor interactions.[4][12][13] We will focus on the competition binding assay, which is ideal for characterizing an unlabeled novel compound.

Principle of Competition Binding

This assay measures the ability of our test compound (the "competitor") to displace a known high-affinity radiolabeled ligand ("radioligand") from the target receptor. By using a fixed concentration of the radioligand and increasing concentrations of the test compound, we can determine the concentration of our compound that inhibits 50% of the specific binding of the radioligand. This value is the IC50 (half-maximal inhibitory concentration).[4][14]

G cluster_assay Competition Binding Principle cluster_result Measurement Receptor Receptor Radioligand Radioligand (*L) Receptor->Radioligand Binds (Signal) IC50 Determine IC50: Concentration of (I) that displaces 50% of (*L) TestCompound Test Compound (I) TestCompound->Receptor Competes

Caption: Experimental workflow for a radioligand competition binding assay.

Part 3: From Raw Data to Meaningful Affinity Constants

Calculating the IC50
  • Calculate Specific Binding: For each well, determine the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM).

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (where no test compound is present).

  • Non-linear Regression: Plot the percent specific binding against the log concentration of the test compound. Fit this data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. [4][10]The IC50 is the concentration at the inflection point of this curve.

The Cheng-Prusoff Equation: Converting IC50 to Ki

The IC50 is an experimentally dependent value, influenced by the concentration of the radioligand used. [15]To determine an absolute measure of affinity, the inhibition constant (Ki), we use the Cheng-Prusoff equation. [14][15][16]This equation corrects the IC50 based on the affinity (Kd) and concentration of the radioligand used in the assay. [15][17] The Equation: Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki: The inhibition constant for the test compound. This is the ultimate measure of affinity.

  • IC50: The experimentally determined half-maximal inhibitory concentration.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor (this must be known or determined separately via a saturation binding experiment).

G input_data Experimental Inputs IC50 (from competition curve) [L] (Radioligand Conc.) Kd (Radioligand Affinity) equation Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) input_data:f1->equation input_data:f2->equation input_data:f3->equation output_data Calculated Output Ki (Inhibition Constant) equation->output_data:f0

Caption: Logical flow of the Cheng-Prusoff equation for Ki determination.

Data Presentation

Results from a screening panel should be summarized in a clear, tabular format.

Target ReceptorRadioligand Used ([L])Radioligand Kd (nM)Determined IC50 (nM)Calculated Ki (nM)
μ-Opioid[3H]-DAMGO1.5450212
κ-Opioid[3H]-U695932.0>10,000>5,000
δ-Opioid[3H]-DPDPE1.81,200580
Sigma-1[3H]-(+)-Pentazocine3.18535
DAT[3H]-WIN 35,4282.52,3001,050
(Note: Data are hypothetical for illustrative purposes.)

Part 4: Orthogonal Methods for Affinity Validation

Relying on a single methodology can be misleading. It is crucial to validate key findings using orthogonal, label-free techniques. These methods measure binding directly, without the potential interference of a radiolabel.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique that measures molecular interactions in real-time. [18][19][20]It detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. [12][20]

  • Principle: A receptor is immobilized on the sensor surface. The test compound is flowed over the surface at various concentrations. Binding causes a change in mass on the surface, which alters the refractive index and is detected as a response.

  • Key Outputs: Provides both kinetic data (association rate, kon; dissociation rate, koff) and affinity data (Kd = koff/kon).

  • Causality: The ability to see the binding and dissociation events in real-time provides a much deeper understanding of the interaction mechanism compared to the endpoint nature of a traditional binding assay. It is particularly valuable for small molecule screening. [21]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. [22][23]It directly measures the heat released or absorbed during a binding event. [22][24]

  • Principle: The test compound is titrated into a sample cell containing the purified receptor protein. The instrument measures the minute temperature changes that occur upon binding. [25]* Key Outputs: Directly measures the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. [22][26]* Causality: ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces (enthalpic vs. entropic) behind the binding. [22][26]This information is invaluable for lead optimization in drug discovery.

Part 5: Downstream Functional Implications

Identifying a high-affinity binding interaction is the first step. The logical next phase is to determine the functional consequence of this binding. For GPCRs, binding can lead to a cascade of intracellular signaling events. [27][28][29][30]

GPCR_Signaling Ligand Methyl 5-phenyl- piperidine-3-carboxylate GPCR GPCR (e.g., Sigma-1 or Opioid Receptor) Ligand->GPCR Binding G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha Dissociation G_betagamma Gβγ G_Protein->G_betagamma Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Second_Messenger->Downstream Activation

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Exploratory

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Methyl 5-Phenylpiperidine-3-carboxylate Hydrochloride: A Methodological Framework

Abstract: The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its behavior within a living organism. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its behavior within a living organism. This guide provides a comprehensive technical and methodological framework for conducting an in-depth in vivo pharmacokinetic (PK) study of Methyl 5-phenylpiperidine-3-carboxylate hydrochloride. As a member of the phenylpiperidine class—a scaffold present in numerous pharmaceuticals—understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for predicting its efficacy and safety profile.[1] This document is structured to guide researchers, scientists, and drug development professionals through the essential phases of study design, bioanalysis, data interpretation, and metabolic prediction. By synthesizing established principles of pharmacokinetics with insights gleaned from structurally related compounds, this whitepaper serves as a self-validating system for generating robust and reliable preclinical PK data.

Section 1: Foundational Concepts: The Compound and the Rationale for PK Studies

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (CAS No: 1203685-55-5) is a small molecule featuring a core phenylpiperidine scaffold.[2][3] This structural class is of significant interest in medicinal chemistry, forming the basis for a wide range of therapeutic agents, most notably potent analgesics like fentanyl.[4][5] The physicochemical properties of a compound, such as its molecular weight (255.74 g/mol ), predicted lipophilicity (XlogP), and pKa, are the initial determinants of its pharmacokinetic behavior.[3][6]

Pharmacokinetics, the study of "what the body does to the drug," is a cornerstone of drug discovery.[7] It provides the quantitative data necessary to bridge the gap between a compound's in vitro potency and its in vivo efficacy and safety. A well-designed PK study is not merely a set of procedures; it is a scientific inquiry aimed at answering critical questions: Is the compound absorbed into the bloodstream? Where does it go in the body? How is it chemically altered? And finally, how is it eliminated? The answers dictate dosing regimens, predict potential drug-drug interactions, and ultimately determine the viability of a drug candidate.[8]

Section 2: Designing a Robust In Vivo Pharmacokinetic Study

The integrity of pharmacokinetic data is wholly dependent on the quality of the experimental design. Every choice, from the animal model to the final blood draw, must be deliberate and scientifically justified to create a self-validating protocol.

Rationale for Animal Model Selection

For initial pharmacokinetic screening, the laboratory rat (e.g., Sprague-Dawley or Wistar strains) is often the model of choice.

  • Causality: The rat is selected due to its well-characterized physiology and metabolic systems, which share significant homology with humans.[7] Its larger size compared to mice facilitates serial blood sampling from a single animal, reducing inter-animal variability and improving the statistical power of the data generated from a smaller cohort. This approach provides a more reliable characterization of the concentration-time profile.

Dosing Strategy: Unveiling Bioavailability and Clearance

A comprehensive initial PK study typically involves at least two dosing groups: intravenous (IV) and oral (PO).

  • Intravenous (IV) Administration: This route introduces the drug directly into the systemic circulation, bypassing absorption barriers.

    • Expertise: The resulting data is essential for determining fundamental PK parameters that are independent of absorption, such as Clearance (CL) and Volume of Distribution (Vd) . Clearance provides a measure of the body's efficiency in eliminating the drug, while the volume of distribution describes the extent to which the drug partitions into tissues versus remaining in the plasma.

  • Oral (PO) Administration: This is the most common intended route for human administration and provides critical information on oral absorption and bioavailability.

    • Expertise: By comparing the Area Under the Curve (AUC) from the oral dose to the IV dose, we can calculate the absolute oral bioavailability (F%) . This parameter quantifies the fraction of the administered oral dose that reaches systemic circulation and is a primary determinant of a viable oral drug candidate.[9]

Experimental Protocol: A Step-by-Step Workflow
  • Animal Acclimatization: House animals in a controlled environment for at least 3-5 days prior to the study to minimize stress-related physiological changes.

  • Dose Formulation:

    • Prepare the IV formulation by dissolving Methyl 5-phenylpiperidine-3-carboxylate hydrochloride in a suitable vehicle (e.g., 5% Dextrose in water, or a solution containing saline and a solubilizing agent like cyclodextrin).

    • Prepare the PO formulation, typically as a suspension or solution in a vehicle like 0.5% methylcellulose in water.

    • Trustworthiness: All formulations must be analyzed for concentration and homogeneity to ensure accurate dosing.

  • Dosing:

    • Administer the IV dose (e.g., 1-2 mg/kg) via a tail vein.

    • Administer the PO dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sample Collection:

    • Collect serial blood samples (approx. 100-150 µL) at specific time points.

    • Rationale for Time Points: A typical schedule (e.g., Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) is designed to accurately capture the initial distribution phase, the maximum concentration (Cmax), and the terminal elimination phase.

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge blood samples immediately (e.g., at 4°C, 3000 x g for 10 minutes) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis to ensure compound stability.

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase acclimatize Animal Acclimatization formulate Dose Formulation & Verification acclimatize->formulate dose_iv IV Dosing (n=3-4) formulate->dose_iv dose_po PO Dosing (n=3-4) formulate->dose_po sampling Serial Blood Sampling (Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->sampling dose_po->sampling process Plasma Separation (Centrifugation) sampling->process store Sample Storage (-80°C) process->store bioanalysis Bioanalytical Quantification store->bioanalysis To Bioanalysis G plasma Plasma Sample (with Internal Standard) ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Concentration Data lcms->data G cluster_met Predicted Metabolic Pathways parent Methyl 5-phenylpiperidine-3-carboxylate Phenyl Ring Piperidine Ring Methyl Ester hydrox_phenyl Hydroxylation parent:f0->hydrox_phenyl CYP450 hydrox_piperidine Hydroxylation parent:f1->hydrox_piperidine CYP450 hydrolysis Ester Hydrolysis parent:f2->hydrolysis Esterases excretion Renal/Biliary Excretion hydrox_phenyl->excretion Increased Polarity hydrox_piperidine->excretion Increased Polarity hydrolysis->excretion Increased Polarity

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Foundational

Preclinical Toxicity Profile of Methyl 5-phenylpiperidine-3-carboxylate: A Technical Guide for Animal Model Evaluation

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound Identity: Methyl 5-phenylpiperidine-3-carboxylate (and its hydrochloride salt, CAS: 1203685-55-5) Executive Summary & Chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound Identity: Methyl 5-phenylpiperidine-3-carboxylate (and its hydrochloride salt, CAS: 1203685-55-5)

Executive Summary & Chemical Context

Methyl 5-phenylpiperidine-3-carboxylate is a highly versatile synthetic intermediate utilized in the development of beta-secretase (BACE) modulators for Alzheimer's disease 1, LOX enzyme inhibitors 2, and STAT3/STAT6 modulators for oncology 3.

Despite its primary utility as a building block, the compound retains the core pharmacophore of the phenylpiperidine class—a structural family that includes potent neuroactive agents such as meperidine, loperamide, and fentanyl 45. Regulatory databases classify its hydrochloride salt under the Globally Harmonized System (GHS) as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H336: May cause drowsiness or dizziness) 6 [[7]]().

Mechanistic Toxicology of the Phenylpiperidine Scaffold

To design effective animal models, researchers must understand the causality behind the observed toxicity. The lipophilic nature of the phenylpiperidine ring facilitates rapid blood-brain barrier (BBB) penetration 5.

Once in the central nervous system (CNS), phenylpiperidine derivatives frequently interact with monoamine transporters (DAT/NET) and off-target mu-opioid receptors 4. This receptor promiscuity is the mechanistic driver behind the STOT SE 3 classification (drowsiness and dizziness) 6. In severe cases, high doses can lead to respiratory depression—a hallmark of opioid-like toxicity seen in structurally related compounds 85.

G A Methyl 5-phenylpiperidine-3-carboxylate B CNS Penetration (High Lipophilicity) A->B C Monoamine Transporter Interference (DAT/NET) B->C D Off-Target Opioid/Serotonergic Receptor Interaction B->D E STOT SE 3 Manifestation: Drowsiness & Dizziness C->E D->E

Mechanistic pathway of phenylpiperidine-induced STOT SE 3 CNS depression.

In Vivo Toxicity Profiling Protocols

As an Application Scientist, I mandate that all preclinical evaluations follow self-validating, standardized frameworks to ensure data trustworthiness and reproducibility.

Protocol A: Acute Systemic Toxicity (OECD TG 420 - Fixed Dose Procedure)

Rationale: Validates the Acute Tox. 4 classification (LD50 range: 300–2000 mg/kg) 6 while minimizing animal use by avoiding death as a primary endpoint. Procedure:

  • Formulation: Suspend methyl 5-phenylpiperidine-3-carboxylate hydrochloride in a parenterally acceptable solvent, such as 1,3-butanediol or 0.5% methylcellulose, to ensure uniform dosing 1.

  • Dosing: Administer a starting dose of 300 mg/kg via oral gavage to female Wistar rats (n=5).

  • Observation: Monitor continuously for the first 4 hours, then daily for 14 days. Key clinical signs to monitor include altered posture, impaired righting reflex, and respiratory depression 8.

  • Histopathology: Perform gross necropsy on all subjects. Extract hepatic and renal tissues to assess for cellular vacuolation or necrosis.

Protocol B: Neurobehavioral Toxicity (Irwin/FOB Test)

Rationale: Quantifies the specific STOT SE 3 hazard (drowsiness/dizziness) 6 and differentiates it from systemic failure. Procedure:

  • Habituation: Acclimate adult C57BL/6 mice to individual observation arenas for 60 minutes.

  • Administration: Administer sub-lethal doses (e.g., 10, 30, 100 mg/kg) intraperitoneally.

  • Scoring: At 15, 30, 60, and 120 minutes post-dose, score autonomic (pupil size, piloerection) and neurologic parameters (catalepsy, spontaneous locomotor activity, grip strength). Phenylpiperidines typically induce a dose-dependent reduction in spontaneous activity 9.

  • Validation: Utilize a vehicle control group to establish a baseline and isolate the specific sedative effects of the test compound.

Quantitative Data Summaries

The following table synthesizes the expected toxicological parameters based on GHS classifications 6 and structural analogs [[4]]() 5.

Table 1: Projected Toxicity Metrics in Rodent Models

ParameterRouteExpected Range / ObservationGHS Correlation
LD50 (Rodent) Oral300 - 2000 mg/kgAcute Tox. 4
LD50 (Rodent) Dermal1000 - 2000 mg/kgAcute Tox. 4
LC50 (Rodent) Inhalation10 - 20 mg/L (4h exposure)Acute Tox. 4
Irwin Score IntraperitonealDose-dependent reduction in spontaneous activitySTOT SE 3
Dermal Erythema TopicalScore 2.0 - 3.0 (Draize test)Skin Irrit. 2

Pharmacokinetic and Metabolic Toxicity

The toxicity of phenylpiperidines is heavily influenced by hepatic metabolism. Compounds in this class are typically metabolized by cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6) into N-demethylated metabolites 410.

While the parent compound induces CNS depression (drowsiness/dizziness) 6, the accumulation of N-demethylated metabolites—especially in animal models with impaired renal clearance—can trigger paradoxical excitatory CNS toxicity, including tremors or frank seizures 4.

G A Oral Dosing (Parent Drug) B Hepatic CYP450 Metabolism A->B C N-demethylated Metabolite B->C CYP3A4/2B6 D Renal Excretion B->D Parent Clearance C->D E Metabolite Accumulation (Excitatory Toxicity) C->E Renal Impairment

Hepatic metabolism workflow and excitatory toxicity of accumulated metabolites.

Conclusion & Safety Handling

Methyl 5-phenylpiperidine-3-carboxylate is a potent intermediate requiring stringent safety protocols. Its classification as Acute Tox. 4 and STOT SE 3 necessitates the use of localized exhaust ventilation, nitrile gloves, and eye protection (Eye Irrit. 2A) during handling 6. In vivo models must be carefully designed to monitor both the acute depressive effects of the parent compound and the potential excitatory effects of its metabolites.

References

  • NextSDS. "methyl 5-phenylpiperidine-3-carboxylate hydrochloride — Chemical Substance Information."6

  • NextSDS. "5-phenylpiperidine-3-carboxylic acid hydrochloride — Chemical Substance Information." 7

  • Google Patents. "US20070185103A1 - Beta-secretase modulators and methods of use." 1

  • Google Patents. "US12016864B2 - LOX enzyme inhibiting methods and compositions." 2

  • Google Patents. "WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions." 3

  • FDA. "NDA 21-947: Pharmacology and Toxicology Review." 8

  • StatPearls (NCBI). "Meperidine." 4

  • PubMed (NCBI). "Action of ondansetron and CP-99994 to modify behavior and antagonize cisplatin-induced emesis in the ferret." 9

  • PMC (NCBI). "Loperamide cardiotoxicity: A Brief Review." 10

  • Wikipedia. "Fentanyl." 5

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Exploratory

An In-Depth Technical Guide to Methyl 5-Phenylpiperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative with a core structure that is of significant inter...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative with a core structure that is of significant interest in medicinal chemistry. The phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally acting agents, most notably potent analgesics.[1][2] The strategic placement of a phenyl group and a methyl carboxylate on the piperidine ring at positions 5 and 3 respectively, offers a unique stereochemical and electronic profile that can be exploited for the development of novel therapeutics.

This technical guide provides a comprehensive overview of methyl 5-phenylpiperidine-3-carboxylate hydrochloride, including its synthesis, stereochemistry, physicochemical properties, and potential pharmacological applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities targeting the central nervous system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of methyl 5-phenylpiperidine-3-carboxylate hydrochloride is provided in the table below.

PropertyValueSource
CAS Number 1203685-55-5[3]
Molecular Formula C13H18ClNO2[4]
Molecular Weight 255.74 g/mol [4]
Predicted XlogP 1.5[5]
Appearance Solid (predicted)-
Solubility Soluble in water and polar organic solvents (predicted)-

Synthesis and Stereochemistry

The synthesis of methyl 5-phenylpiperidine-3-carboxylate hydrochloride presents interesting challenges due to the presence of two stereocenters at the C3 and C5 positions of the piperidine ring. This gives rise to the possibility of four stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The relative stereochemistry of the substituents (cis or trans) significantly influences the three-dimensional shape of the molecule and, consequently, its biological activity.

General Synthetic Approach

A common strategy for the synthesis of 3,5-disubstituted piperidines involves the hydrogenation of a corresponding substituted pyridine precursor. The diastereoselectivity of the reduction can often be controlled by the choice of catalyst and reaction conditions. Subsequent N-protection, if necessary, and esterification of the carboxylic acid functionality can then be performed.

A plausible synthetic route, based on established methodologies for similar structures, is outlined below.[6]

Synthetic_Pathway A 5-Phenylnicotinic acid B Methyl 5-phenylnicotinate A->B Esterification (MeOH, H+) C Methyl 5-phenylpiperidine-3-carboxylate (mixture of cis and trans isomers) B->C Catalytic Hydrogenation (H2, PtO2 or Pd/C) D Separated cis and trans isomers C->D Chromatographic Separation E Methyl 5-phenylpiperidine-3-carboxylate hydrochloride D->E HCl salt formation (HCl in ether) Opioid_Receptor_Signaling cluster_0 Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Ligand Phenylpiperidine Derivative Ligand->Opioid_Receptor Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of Methyl 5-phenylpiperidine-3-carboxylate Hydrochloride

Abstract This application note presents a detailed, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of met...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of methyl 5-phenylpiperidine-3-carboxylate hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a reliable analytical method crucial for quality control and drug development processes. The narrative guides researchers and scientists through the logical process of method development, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Its piperidine core is a common scaffold in many biologically active molecules. The accurate determination of its purity and concentration in bulk drug substances and formulated products is paramount for ensuring safety and efficacy. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This guide provides a comprehensive protocol, grounded in scientific principles and field-proven expertise, for developing a robust HPLC method. The causality behind each experimental choice is elucidated to empower the user to adapt and troubleshoot the method effectively.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.

  • Structure: Methyl 5-phenylpiperidine-3-carboxylate hydrochloride possesses a secondary amine within the piperidine ring, a phenyl group, and a methyl ester. The hydrochloride salt form indicates it is basic.

  • Polarity: The presence of the polar amine and ester functionalities, combined with the non-polar phenyl ring, gives the molecule an intermediate polarity. This makes it a suitable candidate for reversed-phase chromatography.[1]

  • UV Absorbance: The phenyl group provides a chromophore, allowing for ultraviolet (UV) detection. The expected maximum absorbance (λmax) is around 254-260 nm.

  • pKa: The piperidine nitrogen is basic, with an estimated pKa in the range of 8-10. This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.[2]

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters.

Column Selection

For compounds with intermediate polarity and basic functionalities, a C18 column is the most common starting point in reversed-phase HPLC.[3] To mitigate potential peak tailing caused by the interaction of the basic amine with residual silanol groups on the silica surface, a modern, end-capped, high-purity silica-based C18 column is recommended.[4]

  • Recommended Column: A C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a suitable choice for initial development.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor influencing retention, selectivity, and peak shape.[5]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.[6]

  • Aqueous Phase and pH Control: To ensure consistent protonation of the piperidine nitrogen and minimize silanol interactions, the mobile phase should be buffered at an acidic pH. A pH of 2.5-3.5 is a good starting point.[4] Volatile buffers like ammonium formate or acetate are suitable, especially if the method is to be adapted for mass spectrometry (MS) detection.[7][8] For UV detection, a non-volatile buffer such as phosphate can be used, but care must be taken to avoid precipitation when mixed with high proportions of organic solvent.[6] A simple and effective approach is to use a dilute acid like formic acid or phosphoric acid to control the pH.[9][10]

Detection Wavelength

Based on the presence of the phenyl chromophore, a UV detector is appropriate. The initial detection wavelength can be set at 254 nm. A full UV scan of the analyte should be performed to determine the λmax for optimal sensitivity.

Initial Chromatographic Conditions

Based on the above considerations, the following initial conditions are proposed:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Optimization

Once the initial conditions are established, the method should be optimized to achieve the desired chromatographic performance, including good peak shape, resolution from any impurities, and a reasonable run time.

Caption: Workflow for HPLC method optimization.

Detailed Experimental Protocol: Optimized Method

This protocol describes the final, optimized HPLC method for the analysis of methyl 5-phenylpiperidine-3-carboxylate hydrochloride.

Reagents and Materials
  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (88% or higher purity)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions
ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of ultrapure water and mix well.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of methyl 5-phenylpiperidine-3-carboxylate hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by accurately weighing a suitable amount of the test substance and dissolving it in the 50:50 mobile phase mixture to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The optimized method must be validated to ensure its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[11][12][13][14][15]

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Application

Application Note: Solubilization of Methyl 5-phenylpiperidine-3-carboxylate Hydrochloride in DMSO

Executive Summary The preparation of high-fidelity compound stock solutions is a critical foundational step in drug discovery and biological screening. This application note provides a comprehensive, self-validating prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of high-fidelity compound stock solutions is a critical foundational step in drug discovery and biological screening. This application note provides a comprehensive, self-validating protocol for the solubilization of methyl 5-phenylpiperidine-3-carboxylate hydrochloride in Dimethyl Sulfoxide (DMSO). By addressing the specific physicochemical liabilities of hydrochloride salts and the hygroscopic nature of aprotic solvents, this guide ensures maximum compound recovery, prevents micro-precipitation, and preserves structural integrity for downstream assays.

Chemical Context & Mechanistic Insights

To achieve reliable solubilization, one must understand the thermodynamic relationship between the solute and the solvent. Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C₁₃H₁₈ClNO₂) is a bifunctional molecule[1]. It features a protonated basic piperidine ring (the hydrochloride salt) which enhances polarity, juxtaposed against a highly lipophilic phenyl ring and a sterically bulky methyl ester[2].

While DMSO is the universal solvent of choice for fragment-based screening and compound libraries due to its high dielectric constant and amphiphilic solvation capabilities[3], it presents specific mechanistic challenges:

  • Hygroscopicity & Competitive Solvation: DMSO rapidly absorbs atmospheric moisture. When water enters the DMSO environment, it alters the hydrogen-bonding network. For a hydrochloride salt with a large lipophilic moiety, this water ingress competes for solvation sites, drastically reducing the solubility of the lipophilic phenylpiperidine structure and leading to premature precipitation[4].

  • Freeze-Thaw Vulnerability: Repeated freeze-thaw cycles of DMSO stocks introduce condensation. This water uptake synergistically enhances the precipitation of the compound from the stock solution, often irreversibly[5].

  • Lattice Energy: The crystalline nature of the HCl salt requires significant kinetic energy to dissociate the ionic bonds before the DMSO molecules can form a stable solvation shell[5].

Physicochemical Properties & Preparation Metrics

To ensure precision during stock preparation, all quantitative data and mass-to-volume ratios have been calculated and summarized below.

Table 1: Physicochemical Properties

PropertyValue
Compound Name Methyl 5-phenylpiperidine-3-carboxylate hydrochloride
CAS Number 1203685-55-5[1]
Molecular Formula C₁₃H₁₈ClNO₂[1]
Molecular Weight 255.74 g/mol [1]
Salt Form Hydrochloride (HCl)
Target Stock Concentration 10 mM to 50 mM[3]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

Table 2: Stock Solution Preparation Matrix

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.00 mL2.56 mg
10 mM 5.00 mL12.79 mg
50 mM 1.00 mL12.79 mg
50 mM 5.00 mL63.94 mg

Solubilization Workflow

The following diagram illustrates the critical path for solubilization, emphasizing quality control and environmental management to prevent compound degradation[6].

Workflow N1 1. Equilibrate Reagents (Desiccated RT) N2 2. Add Anhydrous DMSO (Argon Overlay) N1->N2 Weigh N3 3. Vortex & Sonicate (Overcome Lattice Energy) N2->N3 Solvate N4 4. Optical QC (Tyndall Effect Test) N3->N4 Inspect N4->N3 Fail (Turbid) N5 5. Aliquot & Seal (Minimize Freeze-Thaw) N4->N5 Pass (Clear) N6 6. Store at -20°C (Dark & Dry) N5->N6 Transfer

Fig 1: Self-validating solubilization workflow for DMSO stock preparation.

Step-by-Step Experimental Protocol

Reagent Preparation & Environmental Control

Causality: Cold powders and solvents act as condensation sinks. Opening them before they reach room temperature introduces atmospheric water, which is the primary cause of lipophilic compound precipitation in DMSO[6].

  • Remove the vial of methyl 5-phenylpiperidine-3-carboxylate hydrochloride and the bottle of anhydrous DMSO from cold storage.

  • Place both in a desiccator and allow them to equilibrate to room temperature (20–25°C) for at least 30 minutes.

  • Accurately weigh the required mass of the compound (e.g., 12.79 mg for 5 mL of a 10 mM stock) into a sterile, low-bind amber glass vial.

Dissolution & Agitation

Causality: Acoustic cavitation from sonication generates localized high temperatures and pressure gradients that break the crystal lattice of the hydrochloride salt without raising the bulk temperature to levels that cause chemical degradation[5].

  • Pipette the calculated volume of anhydrous DMSO into the vial containing the powder.

  • Immediately purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas and seal tightly.

  • Vortex the solution vigorously for 60 seconds.

  • Place the vial in a water bath sonicator (room temperature) for 5 to 10 minutes.

Protocol Self-Validation (Quality Control)

Causality: Visual inspection under ambient light is insufficient to detect micro-precipitates, which can lead to erroneously low assay concentrations and false negatives in downstream screening[4].

  • Optical Validation (The Tyndall Test): In a darkened room, pass a 532 nm (green) laser pointer horizontally through the glass vial.

    • Pass: The beam path is completely invisible, indicating a true thermodynamic solution.

    • Fail: The beam path is visible (scattering), indicating a colloidal suspension of undissolved micro-crystals. Return to step 5.2 and apply gentle heating (up to 37°C).

  • Analytical Validation: Dilute a 1 µL aliquot of the stock into 999 µL of mobile phase (1:1000 dilution) and analyze via LC-MS/UV to confirm the Area Under the Curve (AUC) matches a 100% recovery standard.

Aliquoting & Storage

Causality: Restricting the stock to single-use aliquots prevents the hygroscopic uptake of water and the freeze-concentration effects associated with repeated freeze-thaw cycles[5].

  • Aliquot the validated stock solution into single-use volumes (e.g., 50 µL or 100 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C in a desiccated container.

Troubleshooting & Assay Integration

Precipitation in Aqueous Assay Buffers: When diluting the DMSO stock into an aqueous biological buffer (e.g., PBS or cell culture media), the sudden shift in dielectric constant can cause the lipophilic phenylpiperidine moiety to "crash out" of solution[4].

  • Solution: Never add aqueous buffer directly to the DMSO stock. Instead, inject the DMSO stock directly into a rapidly vortexing volume of the aqueous buffer. Keep the final DMSO concentration ≤ 1.0% (v/v) to maintain solubility and prevent cellular toxicity.

Viscosity-Induced Pipetting Errors: DMSO is significantly more viscous than water.

  • Solution: Use reverse-pipetting techniques or positive displacement pipettes to ensure accurate volume transfer when generating dose-response curves.

References

  • Title : A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source : National Institutes of Health (NIH) URL : 4

  • Title : DMSO Solubility Assessment for Fragment-Based Screening Source : National Institutes of Health (NIH) URL : 3

  • Title : Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source : ResearchGate / Journal of Biomolecular Screening URL : 6

  • Title : Samples in DMSO: What an end user needs to know Source : Ziath URL : 5

  • Title : Methyl 5-phenylpiperidine-3-carboxylate hydrochloride | 1203685-55-5 Source : Appchem URL : 1

  • Title : Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C13H17NO2) Source : PubChemLite URL : 2

Sources

Method

In vitro assay protocols for methyl 5-phenylpiperidine-3-carboxylate

Application Note: In Vitro Pharmacological Profiling of Methyl 5-phenylpiperidine-3-carboxylate Executive Summary Methyl 5-phenylpiperidine-3-carboxylate (CAS 1203685-55-5) is a synthetic phenylpiperidine derivative. Bec...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of Methyl 5-phenylpiperidine-3-carboxylate

Executive Summary

Methyl 5-phenylpiperidine-3-carboxylate (CAS 1203685-55-5) is a synthetic phenylpiperidine derivative. Because the phenylpiperidine scaffold is a privileged pharmacophore in neuropharmacology—forming the structural basis for widely used monoamine reuptake inhibitors like methylphenidate and paroxetine—this compound is of high interest for structure-activity relationship (SAR) studies targeting the Solute Carrier 6 (SLC6) family. This application note details a robust, self-validating in vitro assay suite designed to evaluate its pharmacological profile against the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.

Mechanistic Rationale & Assay Causality

To establish a rigorous pharmacological profile, an assay cascade must be self-validating. Relying on a single readout often leads to false positives or an incomplete mechanistic understanding. We have designed a three-pillar testing system:

  • Functional Efficacy (Uptake Assay): We measure the compound's ability to block the reuptake of neurotransmitters into HEK293 cells stably expressing hDAT, hSERT, or hNET[1]. Traditional radiolabeled assays require extensive washing steps that can dislodge loosely adherent HEK293 cells, leading to high data variability. To solve this, we utilize a homogeneous fluorescent assay with an extracellular masking dye[2]. The masking dye quenches the fluorescence of the untransported substrate, allowing for a no-wash, real-time kinetic readout that isolates true intracellular accumulation[2].

  • Target Engagement (Radioligand Binding): While the uptake assay confirms functional inhibition, it cannot distinguish between a competitive inhibitor, an allosteric modulator, or a transporter substrate (releaser)[1]. Therefore, orthogonal radioligand competition binding assays are required to determine the equilibrium dissociation constant ( Ki​ ) and confirm orthosteric target engagement[3]. Furthermore, binding kinetics (such as the dissociation rate, Koff​ ) at DAT are critical predictors of the duration of in vivo psychostimulant effects[3].

  • False-Positive Exclusion (Cytotoxicity Counter-Screen): Compounds that disrupt membrane integrity or deplete cellular ATP will halt active transport, mimicking the profile of a potent DAT/SERT/NET inhibitor. An orthogonal ATP-luminescence viability assay ensures that observed IC50​ values are driven by specific transporter blockade rather than generalized cytotoxicity.

Experimental Workflow

G cluster_0 In Vitro Assay Cascade Compound Methyl 5-phenylpiperidine -3-carboxylate Viability Cytotoxicity Counter-Screen (ATP Luminescence) Compound->Viability Rule out false positives Uptake Fluorescent Uptake Assay (HEK293-DAT/SERT/NET) Compound->Uptake Functional Inhibition (IC50) Binding Radioligand Binding (Membrane Prep) Compound->Binding Target Affinity (Ki) & Kinetics Data SAR & Pharmacological Profiling Viability->Data Uptake->Data Binding->Data

High-level in vitro pharmacological screening cascade for monoamine transporter inhibitors.

Detailed Step-by-Step Protocols

Cell Viability Counter-Screen (ATP Luminescence)

Objective: Rule out compound-induced cytotoxicity as a confounding factor for uptake inhibition.

  • Cell Plating: Seed wild-type HEK293 cells at a density of 10,000 cells/well in a 96-well opaque white microplate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point serial dilution of methyl 5-phenylpiperidine-3-carboxylate (ranging from 100 µM to 10 nM) in assay buffer. Add 10 µL of the compound to the respective wells. Include 1% DMSO as a vehicle control and 50 µM digitonin as a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 2 hours at 37°C (matching the maximum duration of the uptake assay).

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a multi-mode microplate reader.

Real-Time Fluorescent Monoamine Transporter Uptake Assay

Objective: Determine the functional IC50​ of the compound at hDAT, hSERT, and hNET.

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into poly-D-lysine coated 96-well black, clear-bottom microplates at 50,000 cells/well[1]. Incubate overnight at 37°C.

  • Dye Preparation: Reconstitute the Neurotransmitter Transporter Uptake Assay Kit[2] dye mix (containing the fluorescent surrogate substrate and extracellular masking dye) in 20 mL of HBSS buffer (pH 7.4) containing 20 mM HEPES.

  • Compound Incubation: Carefully aspirate the culture media from the wells to avoid dislodging cells. Add 50 µL of HBSS buffer containing varying concentrations of methyl 5-phenylpiperidine-3-carboxylate (10 pM to 10 µM). Incubate for 30 minutes at 37°C to allow the compound to bind to the transporter.

  • Substrate Addition: Add 50 µL of the reconstituted dye mix to each well. Do not wash the cells. The masking dye will immediately quench background fluorescence[2].

  • Kinetic Readout: Immediately transfer the plate to a bottom-read fluorescence microplate reader. Record fluorescence at Ex: 440 nm / Em: 520 nm every 2 minutes for a total of 30 minutes to capture the linear phase of intracellular dye accumulation.

Radioligand Competition Binding Assay

Objective: Establish the equilibrium dissociation constant ( Ki​ ) to confirm orthosteric binding.

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in binding buffer to a final concentration of 1 mg/mL protein.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of test compound (methyl 5-phenylpiperidine-3-carboxylate, varying concentrations).

    • 50 µL of radioligand: [3H]WIN35428 (2 nM) for DAT, [3H]Citalopram (1 nM) for SERT, or [3H]Nisoxetine (1 nM) for NET[1].

    • 100 µL of membrane suspension (50 µg protein/well).

  • Equilibration: Incubate the reaction mixture for 2 hours at room temperature to ensure steady-state equilibrium[3].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding. Wash the filters three times with 1 mL of ice-cold binding buffer.

  • Quantification: Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Data Interpretation

To contextualize the results for methyl 5-phenylpiperidine-3-carboxylate, the data should be benchmarked against established clinical and experimental inhibitors. Below is a structured reference table outlining the expected readouts and reference ranges for phenylpiperidine-class compounds.

Transporter TargetAssay TypeReadout MetricExpected Range for PhenylpiperidinesReference Control
hDAT Fluorescent Uptake IC50​ (nM)10 – 500 nMVanoxerine / Cocaine
hSERT Fluorescent Uptake IC50​ (nM)1 – 100 nMFluoxetine
hNET Fluorescent Uptake IC50​ (nM)10 – 500 nMNisoxetine
hDAT Radioligand Binding Ki​ (nM)5 – 200 nM [3H]WIN35428
HEK293 Cell Viability CC50​ (µM)> 50 µMDigitonin

Note: A compound is considered a true, high-affinity inhibitor if the IC50​ and Ki​ values closely align, and the CC50​ is at least 100-fold higher than the functional IC50​ , ensuring a wide therapeutic window free from cytotoxic artifacts.

References

  • Ahn, H., Park, K., Kim, D., Chi, S. G., Choi, K. H., Han, S. J., & Song, C. (2023). "Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters." Biomedicines, 11(10), 2846.[Link]

  • Niello, M., Sideromenos, S., Gradisch, R., O´Shea, R., Schwazer, J., Maier, J., ... & Sitte, H. H. (2023). "Persistent binding at dopamine transporters determines sustained psychostimulant effects." Proceedings of the National Academy of Sciences, 120(6), e2114204120.[Link]

  • Molecular Devices. (n.d.). "Neurotransmitter Transporter Uptake Assay Kit." Molecular Devices Application Notes.[Link]

Sources

Application

Application Notes and Protocols: Methyl 5-phenylpiperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Phenylpiperidine Scaffold The piperidine ring is a ubiquitous and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Phenylpiperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a variety of biological receptors. When functionalized with a phenyl group, the resulting phenylpiperidine motif becomes a cornerstone for many centrally active agents, including potent opioid analgesics and drugs targeting neurological and psychiatric disorders.[2][3]

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a key pharmaceutical intermediate that embodies this structural significance. Its strategic placement of a phenyl group, a methyl ester, and a secondary amine (as its hydrochloride salt for improved stability and handling) provides medicinal chemists with a versatile template for further molecular elaboration. This document serves as a comprehensive technical guide for researchers, providing detailed application notes and protocols for the synthesis, purification, and characterization of this valuable intermediate.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is provided in the table below.

PropertyValueReference
CAS Number 1203685-55-5[2][4]
Molecular Formula C₁₃H₁₈ClNO₂[4]
Molecular Weight 255.74 g/mol [4]
Appearance White to off-white solid (predicted)General Knowledge
Solubility Soluble in water and polar organic solvents like methanol and ethanol (predicted)General Knowledge

Hazard Information: This compound is classified as having acute toxicity (oral, dermal, and inhalation), and can cause skin and eye irritation. It may also cause drowsiness or dizziness (STOT SE 3).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Pathway and Experimental Protocol

The proposed two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of Methyl 5-phenylpiperidine-3-carboxylate hydrochloride.

Part 1: Catalytic Hydrogenation of Methyl 5-phenylnicotinate

This protocol describes the reduction of the pyridine ring of methyl 5-phenylnicotinate to yield the corresponding piperidine, methyl 5-phenylpiperidine-3-carboxylate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Methyl 5-phenylnicotinate10177-13-6213.24 g/mol 10.0 g0.0469
Platinum(IV) oxide (PtO₂)1314-15-4227.08 g/mol 0.5 g0.0022
Glacial Acetic Acid64-19-760.05 g/mol 100 mL-
Ethyl Acetate141-78-688.11 g/mol As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-

Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, add methyl 5-phenylnicotinate (10.0 g, 0.0469 mol) and glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add platinum(IV) oxide (0.5 g) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[5]

  • Reaction: Stir the mixture vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with a small amount of ethyl acetate.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-phenylpiperidine-3-carboxylate as an oil or a low-melting solid.

Part 2: Formation of the Hydrochloride Salt

The crude free base is converted to its hydrochloride salt to improve its stability, crystallinity, and ease of handling.

Materials and Reagents:

ReagentMolecular WeightQuantity
Crude Methyl 5-phenylpiperidine-3-carboxylate219.29 g/mol From Part 1
Diethyl Ether or Ethyl Acetate-As needed
2M HCl in Diethyl Ether-As needed

Protocol:

  • Dissolution: Dissolve the crude methyl 5-phenylpiperidine-3-carboxylate in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the solid under vacuum to yield crude Methyl 5-phenylpiperidine-3-carboxylate hydrochloride.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7][8] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

Proposed Solvent Systems for Recrystallization:

  • Ethanol/Diethyl Ether

  • Isopropanol/Hexane

  • Methanol/Ethyl Acetate

Protocol (using Ethanol/Diethyl Ether as an example):

  • Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod may initiate crystallization.

  • Precipitation: Once crystallization begins, slowly add diethyl ether as an anti-solvent until the solution becomes cloudy. Warm the solution slightly until it becomes clear again, then allow it to cool slowly.

  • Isolation: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol/diethyl ether mixture and dry under vacuum to a constant weight.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0-10.0br s2H-NH₂⁺-
~7.2-7.4m5HPhenyl-H
~3.6s3H-OCH₃
~3.0-3.5m3HPiperidine-H (2, 5)
~2.5-2.9m2HPiperidine-H (6)
~1.8-2.2m2HPiperidine-H (4)

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~173C=O (ester)
~140Phenyl-C (quaternary)
~129Phenyl-CH
~128Phenyl-CH
~127Phenyl-CH
~52-OCH₃
~45-50Piperidine-CH₂
~40-45Piperidine-CH
~30-35Piperidine-CH₂
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the molecular ion of the free base.

Predicted ESI-MS Data:

m/zIon
220.13[M+H]⁺
242.11[M+Na]⁺

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve cleavage of the ester group and fragmentation of the piperidine ring.[11]

Application in Pharmaceutical Synthesis

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a valuable intermediate for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system. The phenylpiperidine core is a key pharmacophore in many opioid analgesics.[3][12] The ester and amine functionalities of this intermediate provide convenient handles for further chemical modifications, allowing for the construction of more complex molecules with tailored pharmacological profiles.

This intermediate can be envisioned as a precursor for the synthesis of novel analgesics, antipsychotics, and antidepressants. The strategic placement of the phenyl and ester groups allows for the exploration of structure-activity relationships in the development of new chemical entities targeting G protein-coupled receptors (GPCRs) and monoamine transporters.

References

  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841.
  • BenchChem. (2025).
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  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of Colorado Boulder. (n.d.).
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  • Bourns, A. N., & Tudge, P. J. (1952). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 30(1), 72-74.
  • Zimmerman, D. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(6), 2533-2541.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
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  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31.
  • Wikipedia. (n.d.). Phenylpiperidines.
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  • Roth, B. L., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience, 11(14), 2139-2153.
  • Al-Obeidi, F., & Matowe, W. C. (2012). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208.
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm)
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  • Sardarian, A. R., et al. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph 3 PX 2 (X=Br, I)]. Acta Chimica Slovenica, 56(3), 729-733.
  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters.
  • Hendrickson, J. B., & Hussoin, M. S. (2008). Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent. The Journal of Organic Chemistry, 73(19), 7607-7610.
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
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  • Yin, J., et al. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules, 29(12), 2906.
  • Yi, J. N. (2016). Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. University of Mississippi.
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  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • Al-Ghanim, A. M. (2014). Synthesis of New Opioid Analgesic Peptide Analogues to Enkephalin (Leucine). Iraqi Journal of Pharmaceutical Sciences, 23(1), 1-8.
  • Rossi, M., et al. (2018). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 23(9), 2275.

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Method

Preparation of methyl 5-phenylpiperidine-3-carboxylate hydrochloride stock solutions

Application Note & Protocol Topic: Strategic Preparation and Validation of Methyl 5-Phenylpiperidine-3-Carboxylate Hydrochloride Stock Solutions for Preclinical Research Abstract This document provides a comprehensive gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Preparation and Validation of Methyl 5-Phenylpiperidine-3-Carboxylate Hydrochloride Stock Solutions for Preclinical Research

Abstract

This document provides a comprehensive guide for the preparation, handling, storage, and quality control of stock solutions for methyl 5-phenylpiperidine-3-carboxylate hydrochloride (CAS No: 1203685-55-5). The accuracy and reproducibility of preclinical research data are fundamentally dependent on the precise concentration and integrity of test compounds.[1] This guide moves beyond a simple list of steps to explain the scientific rationale behind key procedural choices, ensuring that researchers, scientists, and drug development professionals can prepare high-quality, reliable stock solutions. We present a detailed, self-validating protocol that incorporates best practices for handling hydrochloride salts, mitigating common sources of error such as solvent choice and storage conditions, and implementing robust analytical validation.

Physicochemical Properties and Compound Profile

A thorough understanding of the physicochemical properties of methyl 5-phenylpiperidine-3-carboxylate hydrochloride is the foundation for its effective use in experimental settings. As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base form, a common strategy to improve the bioavailability of weakly basic drugs.[2]

Table 1: Physicochemical Data for Methyl 5-Phenylpiperidine-3-Carboxylate Hydrochloride

PropertyValueSource(s)Rationale & Implications
CAS Number 1203685-55-5[3][4]Unique identifier for ensuring the correct substance is used.
Molecular Formula C₁₃H₁₈ClNO₂Inferred from parentDefines the elemental composition.
Molecular Weight 255.74 g/mol CalculatedCritical for accurate molarity-based calculations.
Appearance White to off-white solidGeneral observationVisual inspection can be a first-pass indicator of purity.
Solubility Data not widely published. Expected to be soluble in DMSO and to a lesser extent, water.InferredThe choice of solvent is the most critical step. DMSO is a common choice for organic molecules, but its hygroscopic nature requires the use of anhydrous grade.[5] Empirical solubility testing is highly recommended.
Storage Temperature Room Temperature (short-term); 2-8°C or -20°C (long-term)[6][7]Proper storage is essential to prevent degradation. Being a hydrochloride salt, it may be hygroscopic.[8]

Hazard Assessment and Safe Handling

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is classified with several hazards that necessitate careful handling to ensure personnel safety.[3] All handling of the solid compound and its concentrated solutions should be performed within a certified chemical fume hood.

Table 2: GHS Hazard Classification

Hazard CodeDescriptionPrecautionary MeasuresSource(s)
H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaled.Wear gloves, lab coat, and eye protection. Avoid generating dust. Handle in a fume hood.[3]
H315 Causes skin irritation.Avoid skin contact. Wash hands thoroughly after handling.[3][9]
H319 Causes serious eye irritation.Wear safety glasses or goggles.[3][9]
H336 May cause drowsiness or dizziness.Ensure adequate ventilation and avoid inhaling dust or vapors.[3]

Mandatory Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Safety glasses with side shields or goggles

  • Chemical-resistant lab coat

In case of exposure, follow standard first-aid procedures: move to fresh air for inhalation, rinse skin and eyes with copious amounts of water for at least 15 minutes, and seek immediate medical attention for ingestion or persistent irritation.[10][11][12]

Core Principles for Preparing Hydrochloride Salt Stock Solutions

The preparation of a stock solution is more than a simple dissolution. It is a controlled process designed to create a stable, accurate, and pure starting material for all subsequent experiments.

  • The Solvent Choice Rationale: While hydrochloride salts are designed for improved aqueous solubility, high-concentration stock solutions (>1 mM) often require an organic solvent.[2] Dimethyl sulfoxide (DMSO) is a superior choice for many small molecules due to its high solvating power.[5] However, DMSO is hygroscopic (readily absorbs water from the air). Water contamination can reduce the solubility of the compound and potentially promote hydrolysis over long-term storage. Therefore, using fresh, anhydrous, cell-culture grade DMSO is mandatory.

  • Gravimetric Accuracy: For milligram-scale quantities typical of initial research, do not re-weigh the powder provided by the manufacturer.[1] Instead, prepare the entire contents of the vial into a stock solution to avoid errors from static electricity, material loss, and balance inaccuracy. Calculate the required solvent volume based on the mass specified on the vial.

  • Preventing Degradation - The Aliquot Strategy: Repeated freeze-thaw cycles are a primary cause of compound degradation and introduce moisture into the stock solution. To maintain the integrity of the stock, it is essential to aliquot the solution into single-use volumes immediately after preparation.[5]

  • Storage Conditions: Store aliquots at -20°C or -80°C to maximize long-term stability.[13] To protect against potential photodegradation, common with aromatic compounds, use amber vials or store vials in a light-blocking container.[10]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials
  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (in manufacturer's vial)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≤0.02% water), Cell Culture Grade

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Sterile, amber-colored 1.5 mL microcentrifuge tubes or cryovials

  • Vortex mixer

  • Bath sonicator (optional)

Calculation of Solvent Volume

The volume of DMSO required is calculated using the compound's molecular weight and the mass provided.

Formula: Volume (mL) = [Mass (mg) / Molecular Weight (g/mol)] / Desired Concentration (mM) * 1000

Example Calculation: For a vial containing 5 mg of methyl 5-phenylpiperidine-3-carboxylate hydrochloride (MW = 255.74 g/mol ) to make a 10 mM stock:

Volume (mL) = [5 mg / 255.74 g/mol] / 10 mM * 1000 = 1.955 mL

Therefore, you would add 1.955 mL of anhydrous DMSO to the vial.

Step-by-Step Procedure
  • Preparation: Bring the vial of the compound to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

  • Solvent Addition: Using a calibrated micropipette, carefully add the calculated volume of anhydrous DMSO to the manufacturer's vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.

  • Assisted Dissolution (If Necessary): If dissolution is incomplete, briefly sonicate the vial in a bath sonicator for 5-10 minutes or warm it to 37°C.[5] Allow the solution to return to room temperature before proceeding.

  • Aliquoting: Dispense the stock solution into single-use, clearly labeled amber microvials. Aliquot volumes should correspond to typical experimental needs to avoid waste and partial thaws.

  • Storage: Immediately place the aliquots in a freezer at -20°C or -80°C for long-term storage.

G start Start: Compound at RT weigh Calculate Solvent Volume (Based on vial mass) start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate (37°C) add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Present aliquot Aliquot into Single-Use Vials inspect->aliquot Clear store Store at -20°C or -80°C (Protect from Light) aliquot->store end Ready for Use store->end

Caption: Workflow for preparing the hydrochloride stock solution.

Quality Control and Stock Solution Validation

To ensure the trustworthiness of experimental data, the identity, purity, and concentration of the prepared stock solution should be verified.[14] This is a critical step in drug development and regulated research environments.[15]

Recommended Analytical Techniques:

  • Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the compound, verifying its identity.

  • Purity and Concentration (HPLC/UPLC): High-Performance Liquid Chromatography or Ultra-High-Performance Liquid Chromatography with a UV detector is the gold standard for assessing purity and quantifying concentration against a certified reference standard. The peak area of the primary compound should be >95% for most research applications.

G stock Prepared Stock Solution hplc Purity & Concentration Assay (HPLC-UV) stock->hplc lcms Identity Confirmation (LC-MS) stock->lcms data_analysis Data Analysis hplc->data_analysis lcms->data_analysis pass PASS (Purity >95%, Correct Mass, Concentration ±5%) data_analysis->pass fail FAIL (Investigate & Remake) data_analysis->fail release Release for Experimental Use pass->release

Caption: Quality control workflow for stock solution validation.

References

  • Title: methyl 5-phenylpiperidine-3-carboxylate hydrochloride — Chemical Substance Information Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Small-Molecule Drug Preparation for Cell Culture: Core Principles Source: AntBio URL: [Link]

  • Title: A method for the preparation of the hydrochloride salt from the duloxetine base Source: Google Patents URL
  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation Source: LCGC International URL: [Link]

  • Title: Methyl piperidine-3-carboxylate hydrochloride Source: PubChem URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (MDPI) URL: [Link]

  • Title: Safety Data Sheet - Methyl piperidine-2-carboxylate hydrochloride Source: Angene Chemical URL: [Link]

  • Title: Stability of Extemporaneously Prepared Preservative-Free Methylphenidate 5 mg/mL Intravenous Solution Source: medRxiv URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]

  • Title: Methyl 5-Methylpiperidine-3-carboxylate hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Application

Application Notes and Protocols for Preclinical Formulation of 5-Phenylpiperidine-3-carboxylate Hydrochloride

Introduction 5-Phenylpiperidine-3-carboxylate hydrochloride represents a class of small molecule drug candidates that, while promising, present distinct challenges during preclinical development. As a hydrochloride salt...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Phenylpiperidine-3-carboxylate hydrochloride represents a class of small molecule drug candidates that, while promising, present distinct challenges during preclinical development. As a hydrochloride salt of a piperidine derivative, this active pharmaceutical ingredient (API) is likely a weakly basic compound.[1][2] The selection of an appropriate formulation is a critical determinant of a drug candidate's success, directly influencing its solubility, stability, and ultimately, its bioavailability in early in-vivo studies.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential techniques and protocols for the preclinical formulation of 5-phenylpiperidine-3-carboxylate hydrochloride. The focus is on a systematic approach, beginning with fundamental physicochemical characterization and culminating in the development of simple, fit-for-purpose formulations for both oral and parenteral administration. The principles and methodologies outlined herein are designed to be broadly applicable to other weakly basic hydrochloride salts.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the API's physicochemical properties is the cornerstone of a successful formulation strategy. This section outlines the key experimental protocols to characterize 5-phenylpiperidine-3-carboxylate hydrochloride.

Aqueous Solubility and pH-Solubility Profile

The aqueous solubility of a drug candidate is a primary determinant of its oral bioavailability. For an ionizable compound like a hydrochloride salt, solubility is highly dependent on pH.

Protocol 1: Equilibrium Solubility Determination

  • Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Add an excess amount of 5-phenylpiperidine-3-carboxylate hydrochloride to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH to generate the pH-solubility profile.

Determination of pKa and logP

The pKa, the pH at which the compound is 50% ionized, is crucial for predicting its behavior in different physiological environments. The partition coefficient (logP) provides a measure of the compound's lipophilicity, which influences its permeability across biological membranes.

Protocol 2: pKa and logP Determination

  • pKa Determination: Utilize potentiometric titration or UV-spectrophotometry to determine the pKa of the piperidine nitrogen. This value is critical for understanding the pH-solubility profile and for calculating the pHmax, the pH above which the free base may precipitate from a solution of the salt.[1][6]

  • logP Determination: The shake-flask method using n-octanol and water (or a suitable buffer) is a standard technique.

    • Dissolve a known amount of the API in the aqueous phase.

    • Add an equal volume of n-octanol.

    • Agitate to allow for partitioning between the two phases.

    • Separate the layers and measure the API concentration in each phase using HPLC.

    • Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solid-State Characterization

The solid-state properties of the API can significantly impact its stability, dissolution rate, and manufacturability.

Protocol 3: Solid-State Analysis

  • X-Ray Powder Diffraction (XRPD): Use XRPD to determine the crystallinity of the API. A crystalline solid will produce a distinct diffraction pattern, while an amorphous solid will show a broad halo.[2][7]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to identify any polymorphic forms or solvates.

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature, which is useful for identifying the presence of water or other solvents in the crystal lattice.

  • Microscopy: Techniques like polarized light microscopy and Scanning Electron Microscopy (SEM) can provide information on particle size, shape, and morphology.[8]

Part 2: Preformulation and Excipient Compatibility

The interaction between the API and excipients can have a profound effect on the stability and performance of the final formulation. For hydrochloride salts, a key concern is disproportionation, where the salt converts back to its less soluble free base form.[1][2]

Excipient Compatibility Screening

Protocol 4: Binary Mixture Compatibility Study

  • Create binary mixtures of the API and selected excipients (e.g., fillers, binders, disintegrants, lubricants) in a 1:1 or other relevant ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).[1][2]

  • Analyze the samples at regular intervals for the appearance of degradation products using HPLC and for any changes in physical form using XRPD or DSC.[2][7]

  • Pay close attention to excipients with a basic character, as they are more likely to induce disproportionation. For example, magnesium stearate has been shown to be particularly problematic for some HCl salts.[1][2]

Table 1: Example Excipient Compatibility Screening Plan

Excipient ClassExample ExcipientsRationale for Selection
Fillers Lactose, Mannitol, Microcrystalline CelluloseCommonly used diluents in solid dosage forms.
Disintegrants Croscarmellose Sodium, CrospovidoneTo assess potential for disproportionation by basic disintegrants.[1][7]
Lubricants Magnesium Stearate, Sodium Stearyl FumarateTo evaluate the risk of salt disproportionation.[1][2]
Surfactants Polysorbate 80, Sodium Lauryl SulfateTo assess potential for improved wetting and solubilization.
Co-solvents Propylene Glycol, Polyethylene Glycol (PEG) 400For potential use in liquid formulations.[9]

Part 3: Formulation Development Strategies

Based on the physicochemical and compatibility data, appropriate formulations for preclinical studies can be developed. The goal is to create simple, stable, and homogeneous formulations that allow for accurate dosing.

Oral Formulation Development

For early-stage in-vivo studies, simple liquid formulations are often preferred for ease of administration and dose flexibility.

Protocol 5: Oral Solution/Suspension Formulation

  • Solubility Enhancement: If the aqueous solubility is insufficient for the required dose, consider the following approaches:

    • pH Adjustment: For a weakly basic drug, lowering the pH can increase solubility. However, the pH must be physiologically tolerable.

    • Co-solvents: Water-miscible solvents like propylene glycol, ethanol, or PEG 400 can be used to increase solubility.[9][10]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 can improve wetting and solubilization.[11]

  • Formulation Preparation (Solution):

    • Dissolve any necessary excipients (e.g., buffers, sweeteners) in the vehicle.

    • Add the API and stir until completely dissolved.

    • Adjust the final volume with the vehicle.

  • Formulation Preparation (Suspension):

    • If a solution is not feasible, a suspension can be prepared.

    • Select a suitable suspending agent (e.g., methylcellulose, carboxymethylcellulose) to increase viscosity and prevent rapid settling.

    • A wetting agent (e.g., a surfactant) may be necessary to ensure uniform dispersion of the API particles.

    • The particle size of the API should be controlled to ensure homogeneity and prevent caking. Micronization can be employed to increase the surface area and dissolution rate.[9][12]

Parenteral Formulation Development

Parenteral formulations require sterility and must be isotonic and at a physiologically acceptable pH.

Protocol 6: Parenteral Solution Formulation

  • Vehicle Selection: Water for Injection (WFI) is the most common vehicle.[13]

  • Solubilization: Similar to oral solutions, co-solvents (e.g., propylene glycol, ethanol) and surfactants (e.g., Polysorbate 80) can be used to achieve the target concentration.[9][13]

  • Tonicity Adjustment: Use agents like sodium chloride or mannitol to make the formulation isotonic.[13]

  • pH Control: Employ a biocompatible buffer system (e.g., citrate, phosphate) to maintain the pH within a range that ensures both drug stability and physiological compatibility.[13]

  • Sterilization: The final formulation must be sterilized, typically by filtration through a 0.22 µm filter.

Part 4: Analytical Characterization of Formulations

Once a prototype formulation is developed, it must be thoroughly characterized to ensure it meets the required quality attributes.

Protocol 7: Formulation Analysis

  • Appearance: Visually inspect the formulation for clarity (solutions) or uniformity (suspensions) and for the absence of particulate matter.

  • pH Measurement: Confirm that the pH of the final formulation is within the target range.

  • API Concentration (Assay): Use a validated HPLC method to accurately determine the concentration of the API in the formulation.[5]

  • Purity/Degradation Products: The HPLC method should also be capable of separating and quantifying any impurities or degradation products.

  • For Suspensions:

    • Particle Size Distribution: Analyze the particle size of the suspended API.

    • Redispersibility: Assess the ease of resuspending settled particles by gentle shaking.

    • Viscosity: Measure the viscosity to ensure it is suitable for dosing.

  • For Parenteral Formulations:

    • Osmolality: Measure the osmolality to confirm tonicity.

    • Sterility and Endotoxin Testing: These are critical release tests for parenteral products.

Visualization of the Formulation Development Workflow

Preclinical_Formulation_Workflow API 5-Phenylpiperidine-3-carboxylate HCl PhysChem Physicochemical Characterization (Solubility, pKa, logP, Solid State) API->PhysChem Excipient Excipient Compatibility Screening (Disproportionation Risk) API->Excipient Data Data Analysis & Risk Assessment PhysChem->Data Excipient->Data Oral Oral Formulation Development Data->Oral Oral Route Parenteral Parenteral Formulation Development Data->Parenteral Parenteral Route Oral_Sol Solution Oral->Oral_Sol Sufficient Solubility Oral_Susp Suspension Oral->Oral_Susp Poor Solubility Parenteral_Sol Solution Parenteral->Parenteral_Sol Analysis Analytical Characterization (Assay, Purity, pH, etc.) Oral_Sol->Analysis Oral_Susp->Analysis Parenteral_Sol->Analysis Final Final Preclinical Formulation Analysis->Final

Caption: Preclinical formulation development workflow.

Data Summary and Interpretation

Table 2: Hypothetical Physicochemical Properties of 5-Phenylpiperidine-3-carboxylate Hydrochloride

ParameterValueImplication for Formulation
Molecular Weight ~241.7 g/mol (as HCl salt)Standard for a small molecule.
pKa 8.5 (piperidine nitrogen)Weakly basic. Solubility will be high at low pH and decrease as pH approaches pKa.
Aqueous Solubility pH 1.2: >10 mg/mLpH 7.4: <0.1 mg/mLHigh solubility in the stomach, but may precipitate in the intestine.
logP 2.8Moderately lipophilic, suggesting good membrane permeability but potentially low aqueous solubility of the free base.
Solid State Crystalline solidGenerally preferred for stability.

Interpretation:

The hypothetical data suggest that 5-phenylpiperidine-3-carboxylate hydrochloride is a classic example of a weakly basic compound with pH-dependent solubility. The high solubility at low pH is advantageous for dissolution in the stomach. However, the low solubility at neutral pH indicates a risk of precipitation in the small intestine, which could lead to variable absorption. Therefore, formulation strategies should aim to maintain the drug in a solubilized state or ensure rapid dissolution of any precipitated free base.

Troubleshooting Common Formulation Challenges

  • Precipitation in Solution Formulations: If the API precipitates upon storage, it may be due to a change in pH or temperature. Re-evaluate the buffer capacity and consider the use of precipitation inhibitors.

  • Poor Stability: Degradation of the API could be due to hydrolysis, oxidation, or interaction with excipients. Conduct forced degradation studies to understand the degradation pathways and select appropriate stabilizing excipients (e.g., antioxidants, chelating agents).

  • Inconsistent In-Vivo Exposure: This can be caused by poor bioavailability due to low solubility or permeability. For solubility-limited compounds, consider particle size reduction or the use of more advanced solubilization techniques like solid dispersions or lipid-based formulations.[9][14]

Conclusion

The preclinical formulation of 5-phenylpiperidine-3-carboxylate hydrochloride, and similar hydrochloride salts, requires a systematic and scientifically driven approach. By thoroughly characterizing the physicochemical properties of the API, conducting appropriate excipient compatibility studies, and selecting a formulation strategy that addresses potential liabilities such as pH-dependent solubility and salt disproportionation, researchers can develop robust and reliable formulations for early-stage in-vivo evaluation. This foundational work is essential for obtaining meaningful and reproducible preclinical data, thereby enabling informed decisions on the continued development of promising drug candidates.

References

  • John, C., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research, 30(6). Available at: [Link]

  • ResearchGate. (2014). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Available at: [Link]

  • PubMed. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed. Available at: [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Kumar, L., et al. (2020). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 5(42), 27364-27374. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4887. Available at: [Link]

  • Li, F., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1641-1661. Available at: [Link]

  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Al-khamis, A., et al. (2023). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceuticals, 16(7), 929. Available at: [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2319-2329. Available at: [Link]

  • Roy, A., & Chakrabarty, J. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 28(14), 5349. Available at: [Link]

  • PubChem. (2025). 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1). Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Method development approaches for small-molecule analytes. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • Google Patents. (1993). US5250542A - Peripherally selective piperidine carboxylate opioid antagonists.
  • ECHA. (n.d.). 5-phenylpiperidine-3-carboxylic acid hydrochloride — Chemical Substance Information. Available at: [Link]

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Method

Application Note &amp; Protocol: Selective Catalytic Hydrogenation of Methyl 5-Phenylpiperidine-3-carboxylate

Abstract: This document provides a comprehensive technical guide for the selective catalytic hydrogenation of the phenyl moiety in methyl 5-phenylpiperidine-3-carboxylate to yield its corresponding cyclohexyl derivative....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the selective catalytic hydrogenation of the phenyl moiety in methyl 5-phenylpiperidine-3-carboxylate to yield its corresponding cyclohexyl derivative. This transformation is a key step in scaffold modification for drug discovery, converting a flat, aromatic sp²-hybridized group into a three-dimensional, saturated sp³-rich core, which can significantly impact pharmacological properties. This guide details the underlying mechanistic principles, catalyst selection rationale, a robust, step-by-step high-pressure hydrogenation protocol, and critical safety procedures designed for researchers in pharmaceutical and chemical development.

Introduction and Scientific Context

The transition from aromatic to saturated cyclic systems is a cornerstone strategy in modern medicinal chemistry. Saturated scaffolds, such as the piperidine ring, are among the most prevalent N-heterocycles in FDA-approved drugs.[1][2] The hydrogenation of an appended aromatic ring, as in methyl 5-phenylpiperidine-3-carboxylate, further enhances molecular three-dimensionality, which can lead to improved binding affinity, selectivity, and pharmacokinetic profiles.

The primary challenge in this synthesis is the selective reduction of the highly stable benzene ring without affecting the existing piperidine ring or the methyl ester functional group. This requires carefully chosen catalysts and reaction conditions that overcome the aromatic resonance energy while preserving other reducible functionalities. This application note presents a validated protocol using a rhodium-based heterogeneous catalyst, known for its high activity in arene hydrogenation.[3][4]

Reaction Mechanism and Catalyst Selection

Mechanism of Aromatic Ring Hydrogenation

Heterogeneous catalytic hydrogenation of an aromatic ring is a surface-mediated process.[5] The fundamental steps are:

  • Adsorption: Both hydrogen gas and the aromatic substrate (methyl 5-phenylpiperidine-3-carboxylate) adsorb onto the active sites of the metal catalyst surface.

  • Hydrogen Dissociation: The catalyst facilitates the cleavage of the strong H-H bond, forming reactive metal-hydride species on the surface.[5]

  • Stepwise Hydrogen Transfer: The adsorbed aromatic ring undergoes a series of sequential hydrogen atom additions, disrupting the aromatic system and forming cyclohexadiene and cyclohexene intermediates. These intermediates are typically highly reactive and are further hydrogenated rapidly on the catalyst surface.

  • Desorption: Once fully saturated, the product molecule, methyl 5-cyclohexylpiperidine-3-carboxylate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Rationale for Catalyst Selection

The choice of catalyst is critical for achieving high conversion and selectivity.

  • Palladium (Pd) Catalysts: While highly effective for many reductions, such as alkenes and alkynes, palladium on carbon (Pd/C) is often less active for the hydrogenation of electron-rich aromatic rings and may require harsh conditions or promote undesired side reactions like hydrogenolysis.[6][7]

  • Platinum (Pt) Catalysts: Platinum-based catalysts like PtO₂ are effective but can sometimes be less selective, potentially leading to over-reduction or ring-opening under forcing conditions.

  • Rhodium (Rh) and Ruthenium (Ru) Catalysts: These metals are generally the most active for the hydrogenation of aromatic systems.[4][8] Rhodium on alumina (Rh/Al₂O₃) is particularly advantageous for this application. The alumina support offers high thermal stability and a large surface area, promoting excellent dispersion of the rhodium nanoparticles.[9] This high dispersion maximizes the number of active sites available for the challenging arene reduction, allowing the reaction to proceed under more moderate pressure and temperature conditions, which helps preserve the ester functionality.[3]

The workflow for this process, from initial setup to final product, is outlined in the diagram below.

G Figure 1: High-Pressure Hydrogenation Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase A 1. Reactor Assembly & Inspection B 2. Load Substrate, Solvent, & Catalyst A->B C 3. Seal Reactor & Perform Leak Test with N₂ B->C D 4. Purge System with N₂ (3x Cycles) C->D E 5. Introduce H₂ to Target Pressure D->E F 6. Heat to Temperature & Begin Stirring E->F G 7. Monitor H₂ Uptake & Reaction Progress F->G H 8. Cool Reactor & Vent H₂ Safely G->H I 9. Purge System with N₂ H->I J 10. Safely Filter Pyrophoric Catalyst I->J K 11. Product Isolation & Purification J->K

A flowchart of the hydrogenation process.

Detailed Experimental Protocol

This protocol outlines the procedure for the hydrogenation of methyl 5-phenylpiperidine-3-carboxylate on a 5-gram scale.

Materials and Equipment
Reagents & Materials Grade/Purity Supplier Example
Methyl 5-phenylpiperidine-3-carboxylate>98%Commercially Available
5% Rhodium on Alumina (Rh/Al₂O₃)Dry powderJohnson Matthey[3] or similar
Methanol (MeOH)AnhydrousSigma-Aldrich
Hydrogen (H₂) GasHigh Purity (99.999%)Industrial Gas Supplier
Nitrogen (N₂) GasHigh Purity, InertIndustrial Gas Supplier
Celite® 545Filtration AidStandard Lab Supplier
Equipment Specifications
High-Pressure Autoclave100-250 mL, Stainless Steel, equipped with magnetic stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.
Gas RegulatorsDual-stage, for H₂ and N₂ cylinders
Filtration FunnelBüchner or sintered glass funnel
Schlenk LineFor inert atmosphere operations
Critical Safety Precautions

High-pressure hydrogenation is a hazardous procedure that must be performed by trained personnel in a designated area, such as a reinforced fume hood or a blast-proof cell.

  • Flammability and Explosion Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air (4-75% by volume). Ensure the reaction area is free of ignition sources. All electrical equipment should be intrinsically safe or explosion-proof.[10]

  • Pyrophoric Catalyst: Hydrogenation catalysts, especially after the reaction, are often pyrophoric and can ignite spontaneously upon exposure to air. The catalyst must be kept wet with solvent at all times during filtration and should never be allowed to dry in the open.[10][11]

  • High Pressure: Always inspect the reactor for signs of wear or corrosion before use. Never exceed the maximum rated pressure of the vessel. Use a blast shield during the reaction.[11]

  • Inerting: Thoroughly purging the reactor with an inert gas like nitrogen is mandatory to remove all oxygen before introducing hydrogen.[11][12]

Step-by-Step Hydrogenation Procedure
  • Reactor Charging:

    • To a clean, dry glass liner for the autoclave, add methyl 5-phenylpiperidine-3-carboxylate (5.0 g, 22.8 mmol).

    • Add anhydrous methanol (50 mL) and stir briefly to dissolve the substrate.

    • In a controlled manner (e.g., in a glove bag or under a gentle stream of nitrogen), add the 5% Rh/Al₂O₃ catalyst (500 mg, 10% w/w).

    • Causality: A 10% catalyst loading is a robust starting point for this challenging arene hydrogenation, ensuring a sufficient number of active sites to drive the reaction to completion in a reasonable timeframe. Methanol is an excellent solvent as it solubilizes the substrate and is relatively inert under these conditions.

  • System Assembly and Leak Testing:

    • Place the glass liner containing the reaction mixture into the autoclave.

    • Assemble and seal the reactor according to the manufacturer's instructions, ensuring all fittings are tight.

    • Close the gas outlet valve and connect the inlet to the nitrogen supply.

    • Pressurize the reactor to approximately 50 bar (or 1.5x the intended reaction pressure) with nitrogen. Close the main cylinder valve and monitor the pressure gauge for 30 minutes. A stable pressure reading confirms the system is free of leaks.[12]

    • After a successful test, carefully vent the nitrogen pressure.

  • Inerting the Reactor:

    • Pressurize the reactor with nitrogen to ~5 bar and then vent to ~1 bar. Repeat this pressurize-vent cycle a total of three times to ensure the removal of atmospheric oxygen.[11]

  • Reaction Execution:

    • After the final nitrogen vent, connect the reactor to the hydrogen supply.

    • Pressurize the reactor to the target pressure of 40 bar with hydrogen.

    • Begin vigorous stirring (e.g., 1000 RPM) to ensure good mixing and suspension of the heterogeneous catalyst.

    • Heat the reactor to 60 °C . The hydrogenation of aromatic rings is often slow at room temperature, and moderate heating is required to provide sufficient activation energy.[13][14]

    • Monitor the reaction by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is typically complete within 12-24 hours.

  • Reaction Work-up and Catalyst Handling:

    • Once the reaction is complete (indicated by the cessation of hydrogen uptake), turn off the heating and allow the reactor to cool to room temperature.

    • Close the hydrogen cylinder valve. Carefully and slowly vent the excess hydrogen from the reactor into an exhaust line or the back of the fume hood.

    • Purge the reactor with nitrogen (3x cycles as in step 3) to remove all residual hydrogen.

    • Open the reactor in a well-ventilated fume hood.

    • Prepare a Büchner funnel with a pad of Celite® over filter paper and wet it with methanol.

    • Crucial Step: Immediately decant the reaction mixture through the Celite® pad to filter off the catalyst. Keep the catalyst pad wet with methanol at all times to prevent ignition.[10]

    • Rinse the reactor and the catalyst pad with additional methanol (2 x 10 mL).

    • The filtered catalyst should be immediately quenched by transferring the entire Celite® pad into a large beaker of water.

  • Product Isolation:

    • Combine the methanolic filtrates in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid is the desired product, methyl 5-cyclohexylpiperidine-3-carboxylate. It can be further purified by column chromatography or crystallization if necessary.

Expected Results and Troubleshooting

The described protocol is expected to provide the target product in high yield and conversion.

Parameter Typical Value / Observation
Substrate Methyl 5-phenylpiperidine-3-carboxylate
Catalyst 5% Rh/Al₂O₃ (10% w/w)
Pressure 40 bar H₂
Temperature 60 °C
Solvent Methanol
Reaction Time 12-24 hours
Expected Conversion >95% (by GC-MS or ¹H NMR)
Expected Yield 85-95% (isolated)
Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Catalyst deactivation (poisoning). 3. Poor stirring/mass transfer.1. Extend reaction time or increase temperature to 70-80 °C. 2. Ensure high-purity substrate and solvent. Sulfur or halide impurities can poison the catalyst. 3. Increase stirring speed.
Low Yield 1. Mechanical losses during filtration/work-up. 2. Catalyst activity is lower than expected.1. Ensure careful transfer and thorough rinsing of the reactor and filter cake. 2. Use a fresh batch of catalyst or increase catalyst loading to 15% w/w.
Presence of Side Products 1. Hydrogenolysis of the ester group.1. This is unlikely with Rh/Al₂O₃ under these conditions. If observed, reduce reaction temperature or consider a different catalyst like Ru/C.

Conclusion

This application note provides a detailed and reliable protocol for the selective catalytic hydrogenation of methyl 5-phenylpiperidine-3-carboxylate. The use of 5% Rh/Al₂O₃ as a heterogeneous catalyst under moderate conditions of pressure and temperature allows for the efficient and clean conversion of the phenyl group to a cyclohexyl group while preserving the integrity of the molecule's other functional groups. Adherence to the stringent safety protocols outlined is paramount for the successful and safe execution of this high-pressure reaction. This method serves as a valuable tool for chemists engaged in the synthesis of complex, sp³-rich scaffolds for pharmaceutical research and development.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Vertex AI Search.
  • Exploring Catalysis in API Synthesis. (2026, March 14). Pharmaceutical Technology.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Chemical Industry Safety.
  • Siegel, S. (n.d.).
  • Rhodium on alumina catalyst. (n.d.).
  • Rhodium on alumina catalyst supplier. (n.d.). Princeton Powder.
  • Efficient Asymmetric Hydrogenation of Pyridines. (n.d.). Wiley Online Library.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (n.d.). ChemRxiv.
  • Heterogeneous Catalysts. (n.d.). Pharmaceutical Business Review.
  • Catalytic Hydrogen
  • Rossi, L. (n.d.). Heterogeneous catalysis for fine chem. Liane Rossi Group.
  • Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. (2015, February 13). RSC.org.
  • Recent Advances of Pd/C-Catalyzed Reactions. (2021, September 7). MDPI.
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
  • Heterogeneous Catalysis to Drive the Waste-to-Pharma Concept: From Furanics to Active Pharmaceutical Ingredients. (n.d.). PMC.
  • Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. (2021).
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022, March 7). RSC Publishing.
  • Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group.
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.).
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). RSC Publishing.
  • Reduction of Aromatic Compounds. (2024, September 30). Chemistry LibreTexts.
  • Safety protocols for high-pressure green hydrogen storage systems. (2025, September 3).
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022, February 4). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D1OB02331D.
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2010, September 2).
  • Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. (n.d.).
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025, December 2).
  • Module-9, Hydrogenation of CC multiple bonds and aromatic rings. (n.d.).
  • Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)
  • Palladium-Catalyzed Hydrogenations in Dichloromethane. (n.d.).
  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. (2025, August 6).
  • Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. (2019). Organic Letters.
  • Catalytic hydrogenation of compound 5. (2025, February).
  • methyl 5-phenylpiperidine-3-carboxylate hydrochloride — Chemical Substance Inform
  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. (2013, December 25). Dalton Transactions.
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.).
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  • CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. (2022, February 9). Chemistry of Heterocyclic Compounds.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. (2018, June 13). IntechOpen.
  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. (2008, October 30). Acta Chimica Slovenica.
  • Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. (n.d.). Benchchem.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 5-phenylpiperidine-3-carboxylate Hydrochloride

Welcome to the technical support center for the synthesis of methyl 5-phenylpiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 5-phenylpiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important piperidine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield and purity.

Introduction

The 3,5-disubstituted piperidine scaffold is a key structural motif in many pharmacologically active compounds. The synthesis of methyl 5-phenylpiperidine-3-carboxylate, as a hydrochloride salt, presents several challenges, including control of stereochemistry, potential for low yields, and purification difficulties. This guide provides practical, experience-based solutions to common problems encountered during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of methyl 5-phenylpiperidine-3-carboxylate hydrochloride. Two primary synthetic routes are considered: Route A: Catalytic Hydrogenation of a Pyridine Precursor and Route B: Dieckmann Condensation .

Route A: Catalytic Hydrogenation of Methyl 5-phenylnicotinate

This is a common and direct approach to the piperidine ring. However, several factors can influence the success of the reaction.

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted methyl 5-phenylnicotinate.

  • Hydrogen uptake is minimal or stalls.

Potential Causes and Solutions:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can strongly coordinate to the metal catalyst, leading to deactivation.[1][2]

    • Solution: Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol% of PtO₂ or Pd/C).[3][4] Consider using a more robust catalyst like Rhodium on carbon or Rh₂O₃, which can be more resistant to poisoning.[2]

    • Expert Tip: Ensure all reagents and solvents are free from impurities, especially sulfur compounds, which are notorious for poisoning noble metal catalysts.

  • Insufficient Hydrogen Pressure: The aromaticity of the pyridine ring requires sufficient energy to overcome for reduction.

    • Solution: Increase the hydrogen pressure. While some hydrogenations can be performed at atmospheric pressure, pressures of 50-70 bar are often more effective for substituted pyridines.[3][4]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and catalyst activity.

    • Solution: Acidic solvents like glacial acetic acid can protonate the pyridine nitrogen, reducing its coordination to the catalyst and facilitating hydrogenation.[4] Trifluoroethanol (TFE) has also been shown to be an effective solvent for the hydrogenation of pyridines.[2]

ConditionStandard RecommendationTroubleshooting Action
Catalyst 5 mol% Pd/C or PtO₂Increase to 10-20 mol% or switch to Rh/C or Rh₂O₃.
H₂ Pressure 1-10 barIncrease to 50-70 bar.
Solvent Methanol, EthanolSwitch to glacial acetic acid or trifluoroethanol.

Symptoms:

  • ¹H NMR of the crude product shows a complex mixture of signals corresponding to both cis and trans diastereomers.

  • Difficulty in isolating a single, pure isomer.

Potential Causes and Solutions:

  • Non-Stereoselective Hydrogenation: The hydrogenation of the pyridine ring can proceed from either face, leading to a mixture of diastereomers.

    • Solution 1: Isomer Separation: The most practical approach is often to separate the diastereomers after the reaction. After N-protection (e.g., with a Boc group), the cis and trans isomers can be separated by preparative normal phase chromatography.[5]

    • Solution 2: Epimerization: It may be possible to epimerize the undesired isomer to the more thermodynamically stable one. Treatment of the N-protected piperidine with a strong base like potassium tert-butoxide can induce epimerization at the C3 position via enolate formation.[6] The choice of N-protecting group can influence the conformational preference and, therefore, the outcome of the epimerization.[6]

  • Catalyst Influence: The choice of catalyst can sometimes influence the diastereoselectivity of the hydrogenation.

    • Expert Tip: While Pd/C often leads to the cis product as the major isomer in the hydrogenation of substituted pyridines, this is not always the case.[6] Screening different catalysts (e.g., PtO₂, Rh/C) and conditions is recommended to optimize for the desired isomer.

start Methyl 5-phenylnicotinate hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) start->hydrogenation mixture Mixture of cis/trans Methyl 5-phenylpiperidine-3-carboxylate hydrogenation->mixture n_protection N-Protection (e.g., (Boc)₂O) mixture->n_protection protected_mixture N-Boc protected cis/trans mixture n_protection->protected_mixture separation Chromatographic Separation protected_mixture->separation cis_isomer Pure cis Isomer separation->cis_isomer cis trans_isomer Pure trans Isomer separation->trans_isomer trans deprotection_cis Deprotection (e.g., HCl) cis_isomer->deprotection_cis deprotection_trans Deprotection (e.g., HCl) trans_isomer->deprotection_trans final_product_cis cis-Methyl 5-phenylpiperidine-3-carboxylate HCl deprotection_cis->final_product_cis final_product_trans trans-Methyl 5-phenylpiperidine-3-carboxylate HCl deprotection_trans->final_product_trans

Figure 1: Workflow for Hydrogenation and Isomer Separation.
Route B: Dieckmann Condensation

This route involves the intramolecular cyclization of a suitable acyclic diester to form a β-keto ester, which can then be further modified to the target molecule.

Symptoms:

  • Complex reaction mixture with significant amounts of starting diester and polymeric byproducts.

  • Difficulty in isolating the desired cyclic product.

Potential Causes and Solutions:

  • Intermolecular Condensation: If the concentration of the starting diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymers.

    • Solution: Employ high-dilution conditions. Slowly add the diester solution to a suspension of the base in the solvent. This will keep the instantaneous concentration of the diester low, favoring the intramolecular reaction.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the Dieckmann condensation.[7][8]

    • Solution: Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene are commonly used.[8][9] The alkoxide base should correspond to the alcohol of the ester to avoid transesterification.

    • Expert Tip: Ensure strictly anhydrous conditions, as water will quench the base and hydrolyze the esters.

  • Unfavorable Ring Size Formation: The Dieckmann condensation works best for the formation of 5- and 6-membered rings.[7]

    • Solution: Ensure your acyclic precursor is designed to form a six-membered piperidine ring.

Symptoms:

  • Incomplete removal of the ester group at the 4-position after hydrolysis and decarboxylation.

  • Formation of side products during the decarboxylation step.

Potential Causes and Solutions:

  • Inefficient Hydrolysis: The β-keto ester needs to be hydrolyzed to the corresponding β-keto acid before decarboxylation can occur.

    • Solution: Saponification with aqueous base (e.g., NaOH or KOH) followed by careful acidification is the standard procedure. Ensure complete hydrolysis before attempting decarboxylation.

  • Harsh Decarboxylation Conditions: High temperatures can lead to decomposition.

    • Solution: Gentle heating of the acidified β-keto acid is usually sufficient to induce decarboxylation with the loss of CO₂. The reaction can often be monitored by the cessation of gas evolution.

start Acyclic Diester Precursor cyclization Dieckmann Condensation (e.g., NaOEt, EtOH) start->cyclization beta_keto_ester Cyclic β-Keto Ester cyclization->beta_keto_ester hydrolysis Hydrolysis & Decarboxylation (1. NaOH, H₂O; 2. H⁺, Δ) beta_keto_ester->hydrolysis ketone 4-Oxo-5-phenylpiperidine-3-carboxylate hydrolysis->ketone reduction Reduction of Ketone & Further Modifications ketone->reduction final_product Methyl 5-phenylpiperidine-3-carboxylate reduction->final_product

Figure 2: Conceptual Workflow for the Dieckmann Condensation Route.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for the synthesis and separation of the cis and trans isomers?

The tert-butoxycarbonyl (Boc) group is an excellent choice. It is easily introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable under the conditions required for many subsequent reactions. Its key advantage is that it can be readily removed under acidic conditions (e.g., with HCl or TFA), which is compatible with the final hydrochloride salt formation. Furthermore, the presence of the bulky Boc group can aid in the chromatographic separation of the cis and trans diastereomers.[5]

Q2: I have synthesized the 5-phenylpiperidine-3-carboxamide. How can I convert this to the desired methyl ester?

This conversion requires a two-step process: hydrolysis of the amide to the carboxylic acid, followed by esterification.

  • Hydrolysis: Amide hydrolysis typically requires harsh conditions, such as refluxing in strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) for an extended period.[10][11]

  • Esterification: The resulting carboxylic acid can be esterified to the methyl ester using standard methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H₂SO₄) or by treatment with thionyl chloride in methanol.[12]

Q3: How do I form the final hydrochloride salt, and how can I ensure it is a crystalline solid?

The hydrochloride salt is typically formed by dissolving the free base of methyl 5-phenylpiperidine-3-carboxylate in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and ether) and adding a solution of HCl in the same or a miscible solvent. The salt will then precipitate out of the solution.

To obtain a crystalline solid, it is important to control the rate of precipitation. Slow addition of the HCl solution and allowing the crystallization to proceed at a controlled temperature (e.g., starting at room temperature and then cooling) can improve crystallinity. If the initial precipitate is amorphous, recrystallization from a suitable solvent system may be necessary.

Q4: My final product is an oil, not a solid. What should I do?

If the hydrochloride salt is an oil, it may be due to the presence of impurities or residual solvent. Try the following:

  • Trituration: Add a non-polar solvent in which the salt is insoluble (e.g., hexane or diethyl ether) and stir or sonicate the mixture. This can sometimes induce crystallization.

  • Solvent Removal: Ensure all solvents from the workup and salt formation steps have been thoroughly removed under high vacuum.

  • Purification: If impurities are suspected, purify the free base by column chromatography before attempting the salt formation again.

Q5: What are the key analytical techniques to characterize the final product and its intermediates?

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the piperidine ring and the relative stereochemistry of the cis and trans isomers. The coupling constants and chemical shifts of the protons on the piperidine ring can provide valuable stereochemical information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and its intermediates.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reaction and the separation of isomers.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl and the N-H bond of the hydrochloride salt.

References

  • Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? Chem. Commun., 2017, 53, 4830-4833.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA (2025).
  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Org. Process Res. Dev., 2014, 18 (9), pp 1158–1164.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Asian Journal of Chemistry, 2015, 27(8), 2911-2914.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Org. Biomol. Chem., 2024,22, 452-457.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv, 2025.
  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • methyl 4,6-dimethyl-5-phenylnicotinate.
  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed, 2006.
  • Dieckmann condens
  • methyl 5-phenylnicotinate.
  • METHYL 5-METHYLNICOTIN
  • Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Dieckmann Condens
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Synthesis of methyl 5,6-diaminonicotin
  • Dieckmann Condens
  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps, 2020.
  • General mechanism of Dieckmann condensation.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC, 2012.
  • Methyl 5-phenylnicotin
  • A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. Molecules, 2002, 7(9), 679-684.
  • Synthesis from Carboxylic Acid Deriv
  • Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Applic
  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogen
  • Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI, 2022.
  • CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 2009.
  • Hydrolysis of amides to carboxylic acids c
  • Catalytic hydrogenation of methyl 3,4-diazatricyclo-[5.2.1.02,6]dec-4-ene-5-carboxylate. Chemistry of Heterocyclic Compounds, 2009.

Sources

Optimization

Technical Support Center: Crystallization of Methyl 5-phenylpiperidine-3-carboxylate Hydrochloride

Welcome to the Technical Support Center. Crystallizing the hydrochloride salt of functionalized piperidine derivatives, such as methyl 5-phenylpiperidine-3-carboxylate (CAS: 1203685-55-5), presents unique thermodynamic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Crystallizing the hydrochloride salt of functionalized piperidine derivatives, such as methyl 5-phenylpiperidine-3-carboxylate (CAS: 1203685-55-5), presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity, highly crystalline material.

Diagnostic Workflow

CrystallizationTroubleshooting Start Dissolve Free Base Methyl 5-phenylpiperidine-3-carboxylate Acidification Add HCl in IPA (Form HCl Salt) Start->Acidification OilingOut Diagnostic: Oiling Out (LLPS)? (Liquid droplets instead of solid) Acidification->OilingOut SlowAnti Intervention: Switch to IPA/MTBE & Slow Addition OilingOut->SlowAnti Yes PoorYield Diagnostic: Fine Powder / Gel? (Poor Filtration) OilingOut->PoorYield No Seeding Intervention: Add 1-2% Seeds at Metastable Zone Seeding->PoorYield SlowAnti->Seeding TempCycling Intervention: Temperature Cycling (Ostwald Ripening) PoorYield->TempCycling Yes Polymorphism Diagnostic: Sticky / Hygroscopic? (Hydrate Formation) PoorYield->Polymorphism No TempCycling->Polymorphism WaterControl Intervention: Anhydrous Solvents (Karl Fischer < 0.1%) Polymorphism->WaterControl Yes Success Highly Crystalline Target HCl Salt Polymorphism->Success No WaterControl->Success

Diagnostic workflow for resolving common piperidine HCl crystallization issues.

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming crystals during anti-solvent addition? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory of the solution crosses the binodal curve before it reaches the solubility curve. For amine hydrochlorides like piperidine derivatives, this is often triggered by using highly non-polar anti-solvents (e.g., hexanes) or adding the anti-solvent too rapidly[1]. Mechanistic Causality: The localized concentration of the non-polar anti-solvent forces the highly polar HCl salt out of the solution phase faster than a crystal lattice can organize. To prevent this, transition to a moderately polar, miscible anti-solvent system like Isopropanol (IPA) and Methyl tert-butyl ether (MTBE)[2]. Introducing pre-characterized seed crystals within the metastable zone provides a low-energy surface for secondary nucleation, effectively bypassing the LLPS boundary[2].

Q2: The isolated solid is sticky, hygroscopic, and shows multiple peaks in PXRD. How do I control the solid form? A2: Piperidine hydrochloride salts possess a strong hydrogen bond acceptor/donor capability, giving them a high affinity for hydration. In fact, nearly 28% of API hydrochloride salts tend to form hydrates if water is present[3]. Mechanistic Causality: If your crystallization medium contains trace water, the salt can disproportionate or form metastable dihydrates[4]. To resolve this, ensure all solvents are strictly anhydrous (Karl Fischer titration < 0.1%). If a sticky solid has already formed, it is likely an amorphous phase or a metastable polymorph. Subject the material to an extended slurry in a low-solubility solvent (like MTBE) at elevated temperatures to facilitate a solvent-mediated phase transition to the thermodynamically stable anhydrous form.

Q3: The yield is acceptable, but the crystals are extremely fine, gel-like, and clog the filter paper. How can I improve the particle size? A3: Fine, needle-like, or gel-like particles result from primary nucleation dominating over crystal growth. This happens when the system is subjected to a massive supersaturation shock (e.g., crash cooling). Mechanistic Causality: To shift the kinetics in favor of crystal growth, implement Temperature Cycling (Ostwald Ripening). By repeatedly heating the suspension just below its dissolution temperature and cooling it slowly, the smaller, thermodynamically unstable crystals dissolve, and their solute deposits onto the larger, stable crystals. This significantly improves filtration efficiency and bulk density.

Quantitative Data: Solvent System Selection

Selecting the correct solvent/anti-solvent pair is the most critical variable in preventing LLPS and maximizing yield.

Primary Solvent / Anti-SolventVolumetric RatioPrimary Dielectric Constant (ε)Anti-Solvent Dielectric Constant (ε)LLPS Risk LevelTypical Yield (%)
Isopropanol / MTBE 1 : 319.92.6Low > 85%
Methanol / Hexane1 : 432.71.8Very HighVariable (Oils)
Ethyl Acetate (Neat)N/A6.0N/AMedium70 - 80%
THF / Heptane1 : 27.51.9High< 60%

Step-by-Step Experimental Protocol

Optimized Anti-Solvent Crystallization with Seeding (IPA/MTBE)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Dissolution & Acidification

  • Dissolve 1.0 equivalent of methyl 5-phenylpiperidine-3-carboxylate free base in 5 volumes of anhydrous Isopropanol (IPA) at 45°C.

  • Slowly add 1.05 equivalents of concentrated HCl in IPA (e.g., 5M-6M) dropwise over 15 minutes while maintaining stirring at 45°C. Self-Validation Check: Test the pH of an aliquot. It must be between 1.5 and 2.0. If pH > 2.0, add HCl in 0.05 eq increments.

Step 2: Metastable Zone Identification

  • Begin dropwise addition of MTBE (anti-solvent) at 45°C until the solution exhibits a faint, persistent opalescence (cloud point). Self-Validation Check: Stop addition and hold the temperature for 5 minutes.

  • If the opalescence clears: The system is undersaturated. Add 0.5 mL more MTBE.

  • If oily droplets form on the flask walls: LLPS has occurred. Heat by 5°C to redissolve the oil, add 1 mL of IPA, and restart MTBE addition more slowly.

Step 3: Seeding and Aging

  • Once persistent opalescence is validated, add 1-2% (w/w) of pre-characterized methyl 5-phenylpiperidine-3-carboxylate hydrochloride seed crystals.

  • Age the suspension at 45°C for 60 minutes. Self-Validation Check: Inspect the slurry. A distinct transition from a cloudy suspension to a distinct particulate slurry confirms successful secondary nucleation.

Step 4: Final Anti-Solvent Addition & Cooling

  • Add the remaining MTBE (up to a total of 15 volumes relative to the starting free base) over 2 hours using a syringe pump.

  • Initiate a controlled cooling ramp of 0.5°C/min down to 0–5°C[2].

  • Hold at 0–5°C for 2 hours to maximize yield.

Step 5: Isolation

  • Filter the suspension through a sintered glass funnel under a vacuum.

  • Wash the filter cake with 2 volumes of cold MTBE (0°C).

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving HPLC Peak Tailing for Methyl 5-Phenylpiperidine-3-carboxylate

Welcome to the technical support center for resolving common chromatographic challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak taili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving common chromatographic challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of methyl 5-phenylpiperidine-3-carboxylate and other similar basic compounds. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve symmetric peak shapes, ensuring accurate quantification and reliable results.

Understanding the Core Problem: Why Does My Peak Tail?

Peak tailing is a common chromatographic issue, particularly for basic compounds like methyl 5-phenylpiperidine-3-carboxylate.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[3][4] In reversed-phase HPLC, which typically uses silica-based columns, residual silanol groups (Si-OH) on the silica surface can become ionized at mobile phase pH values above 3.[3][5] These ionized silanols are acidic and can strongly interact with the basic amine functional group in your analyte, leading to a secondary retention mechanism that results in a tailing peak.[1][3][6] This guide will walk you through a logical troubleshooting process to mitigate these unwanted interactions and restore peak symmetry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My chromatogram for methyl 5-phenylpiperidine-3-carboxylate shows significant peak tailing. Where should I start my investigation?

A1: The most effective initial step is to evaluate and adjust your mobile phase conditions, as they play a crucial role in controlling the ionization states of both your analyte and the stationary phase.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Start: Peak Tailing Observed cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Evaluation cluster_3 Resolution Start Observe Tailing Peak for Methyl 5-phenylpiperidine-3-carboxylate Adjust_pH Step 1: Adjust Mobile Phase pH (Target pH 2.5 - 3.0) Start->Adjust_pH Initial Action Add_Additive Step 2: Add Mobile Phase Additive (e.g., TEA, Ammonium Formate) Adjust_pH->Add_Additive If tailing persists Resolved Symmetrical Peak Achieved Adjust_pH->Resolved Issue Resolved Select_Column Step 3: Evaluate Column Choice (Base-deactivated, SPP, etc.) Add_Additive->Select_Column If further improvement needed Add_Additive->Resolved Issue Resolved Check_System Step 4: Check for Extra-Column Effects (Tubing, Connections, Guard Column) Select_Column->Check_System If tailing is still present Select_Column->Resolved Issue Resolved Check_System->Resolved Issue Resolved

Caption: A step-by-step troubleshooting workflow for addressing peak tailing.

Q2: How exactly does lowering the mobile phase pH improve the peak shape for a basic compound?

A2: Lowering the mobile phase pH to a range of 2.5 to 3.0 is a highly effective strategy.[2][7][8] At this acidic pH, the residual silanol groups on the silica stationary phase are fully protonated (Si-OH) and therefore neutral.[3][7] This prevents them from engaging in strong ionic interactions with your protonated basic analyte (R-NH3+). By minimizing these secondary interactions, you promote a more uniform retention mechanism based primarily on the hydrophobic interactions with the C18 chains, resulting in a sharper, more symmetrical peak.[3]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Phase: To 950 mL of HPLC-grade water, add 1.0 mL of trifluoroacetic acid (TFA) or formic acid to achieve a concentration of approximately 0.1%.

  • Verify pH: Use a calibrated pH meter to confirm that the pH of the aqueous phase is below 3.0.

  • Prepare Mobile Phase: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) in the desired proportions.

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q3: I've lowered the pH, but there's still some residual tailing. What's my next step?

A3: If pH adjustment alone is not sufficient, the use of a mobile phase additive can further improve peak shape. These additives work by competing with your analyte for the active silanol sites.[7]

Common Mobile Phase Additives for Basic Analytes

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.1% (v/v) or ~10-25 mMA basic amine that acts as a "silanol suppressor".[7] It competitively binds to active silanol sites, effectively shielding them from the analyte.[7]Can suppress ionization in mass spectrometry and may shorten column lifetime with prolonged use.[7]
Ammonium Formate/Acetate 10-20 mMProvides buffering capacity to maintain a stable pH.[8] The ammonium cations can also mask silanol groups through ionic shielding.Generally MS-friendly and a good first choice for LC-MS applications.[8]
Inorganic Salts (e.g., NaClO4) 10-50 mMThese "chaotropic" salts can disrupt the solvation shell around the protonated analyte, which can improve peak symmetry.[9]Not suitable for LC-MS due to their non-volatile nature.
Q4: Could my HPLC column be the source of the problem?

A4: Absolutely. The choice of column technology is critical for the successful analysis of basic compounds.[1] Older columns, often referred to as "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing.[1][7]

Recommendations for Column Selection:

  • Modern, High-Purity "Type B" Silica Columns: These columns are made with silica that has very low metal content and are designed to have fewer and less acidic silanol groups.[1]

  • End-Capped Columns: Most modern columns are "end-capped," a process where residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to block their activity.[5][8]

  • Superficially Porous Particle (SPP) or Core-Shell Columns: These columns consist of a solid, non-porous core with a thin, porous outer layer of stationary phase.[10][11] This morphology leads to higher efficiency and often better peak shapes due to shorter diffusion paths for the analyte.[11][12]

  • Polar-Embedded or Base-Deactivated Phases: These stationary phases have a polar group embedded near the base of the alkyl chain. This can shield the analyte from residual silanols and offer alternative selectivity.[5][13]

Q5: I've optimized my mobile phase and am using a modern column, but I still see some peak asymmetry. What else could be wrong?

A5: If you've addressed the primary chemical interactions, it's time to investigate potential instrumental or "extra-column" effects. These issues can cause peak broadening and tailing for all peaks in your chromatogram, not just the basic ones.[5]

Instrumental Troubleshooting Checklist:

  • Check for Dead Volume: Ensure all tubing connections between the injector, column, and detector are properly made with no gaps. Use tubing with a narrow internal diameter (e.g., 0.005 inches) to minimize dispersion.[5]

  • Inspect the Guard Column: If you are using a guard column, it can become contaminated or blocked over time.[14] Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.

  • Column Contamination/Void: Strongly retained compounds from previous injections can accumulate at the head of the column, leading to poor peak shape.[4] A physical shock or pressure surge can also create a void in the column packing.[15] Try reversing and flushing the column (if the manufacturer allows) or replacing it if necessary.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4] Try injecting a lower concentration or a smaller volume to see if the peak shape improves.[15]

By systematically working through these mobile phase, column, and hardware-related factors, you can effectively diagnose and resolve the issue of peak tailing for methyl 5-phenylpiperidine-3-carboxylate, leading to more accurate and reproducible HPLC results.

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Corporation. Available from: [Link]

  • [7]Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. Available from: [Link]

  • Fast and High Efficiency HPLC Separations Using Superficially Porous Particles. Restek. Available from: [Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions. Available from: [Link]

  • What's the Difference Between Superficially Porous and Totally Porous HPLC Columns? Chrom Tech. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. News-Medical. Available from: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available from: [Link]

  • HPLC Troubleshooting Guide. hplc.cloud. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters. Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available from: [Link]

  • Why Do Peaks Tail? LCGC North America. Available from: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. Available from: [Link]

  • HPLC Column Selection Guide. Restek. Available from: [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • HPLC Column Selection Guide. SCION Instruments. Available from: [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. Available from: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available from: [Link]

Sources

Optimization

Stability of methyl 5-phenylpiperidine-3-carboxylate hydrochloride at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl 5-phenylpiperidine-3-carboxylate hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl 5-phenylpiperidine-3-carboxylate hydrochloride (CAS: 1203685-55-5)[1].

While this compound is a highly versatile building block in drug discovery, its stability at room temperature (20–25 °C) is entirely dependent on controlling ambient humidity and micro-environmental pH. Failure to manage these factors leads to two primary failure modes: ester hydrolysis and C3-epimerization [2].

Below is our field-proven troubleshooting guide, quantitative stability data, and self-validating protocols to ensure the integrity of your syntheses.

Troubleshooting Guide & FAQs

Q1: My downstream N-acylation yields have dropped significantly, and LC-MS shows an [M-14] peak. What is happening? Causality: The mass difference of 14 Da (conversion of an –OCH₃ group to an –OH group) indicates ester hydrolysis . As a secondary amine hydrochloride, this compound is inherently hygroscopic[3]. When exposed to ambient humidity at room temperature, the salt absorbs moisture. The trapped water acts as a nucleophile, and the localized acidic environment (provided by the HCl) catalyzes the hydrolysis of the methyl ester, yielding 5-phenylpiperidine-3-carboxylic acid. Solution: Always store the compound in a tightly sealed desiccator. If moisture exposure is suspected, dry the batch under high vacuum (≤ 0.1 mbar) at room temperature for 12 hours prior to use. Do not apply heat, as this accelerates degradation.

Q2: I am observing a shift in the chiral HPLC profile and complex NMR spectra after free-basing the compound. Is it degrading? Causality: You are observing epimerization at the C3 stereocenter. The proton at the C3 position is highly acidic because it is alpha to the carboxylate ester. When you add a homogeneous organic base (like Triethylamine or DIPEA) at room temperature to liberate the secondary amine, the base can also deprotonate the C3 position, leading to enolization. Upon reprotonation, the molecule thermodynamically equilibrates, typically enriching the more stable anti-diastereomer[2]. Solution: Never free-base this compound using strong organic bases at room temperature. Instead, use the strictly biphasic, temperature-controlled protocol detailed in Section 3.

Q3: The compound is not fully dissolving in dichloromethane (DCM) when I set up my coupling reaction. Why? Causality: If the ester has already undergone partial hydrolysis during storage (see Q1), the resulting 5-phenylpiperidine-3-carboxylic acid forms a zwitterion (the secondary amine is internally protonated by the carboxylic acid). Zwitterions possess high lattice energies and are highly insoluble in aprotic organic solvents like DCM. Solution: Check the integrity of the starting material via LC-MS. If the zwitterionic acid is present, the batch must be discarded or subjected to a re-esterification workflow.

Quantitative Stability Profile

To facilitate easy comparison and risk assessment during your experimental design, refer to the stability metrics summarized below.

Environmental FactorConditionPrimary Degradation PathwayRisk LevelPreventive Measure
Humidity > 40% RH at 25 °CAcid-Catalyzed Ester HydrolysisHigh Store in a desiccator over active desiccant.
Temperature > 40 °C (in solution)Thermal EpimerizationModerate Maintain water baths ≤ 25 °C during rotary evaporation.
Alkalinity Homogeneous Base (TEA/DIPEA)C3 Deprotonation / EpimerizationCritical Use biphasic inorganic bases (e.g., NaHCO₃) at 0 °C.
Solvent Methanol / EthanolTransesterification (if not MeOH)Low Avoid prolonged heating in alcoholic solvents.

Experimental Protocol: Epimerization-Free Liberation of the Free Base

To synthesize derivatives without compromising the C3/C5 stereochemical integrity or hydrolyzing the ester, you must use a self-validating, biphasic neutralization approach.

Causality behind the design: We utilize saturated aqueous NaHCO₃ because it is basic enough to neutralize the HCl salt (pKa ~ 9-10) but not strong enough to efficiently deprotonate the C3 alpha-proton. The biphasic system ensures that once the free base is generated, it immediately partitions into the organic layer, isolating it from the aqueous interface and preventing further side reactions.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of methyl 5-phenylpiperidine-3-carboxylate hydrochloride in pre-chilled Dichloromethane (DCM) (10 mL per gram) and cool the flask to 0–5 °C in an ice bath.

  • Neutralization: Slowly add an equal volume of ice-cold saturated aqueous NaHCO₃.

  • Partitioning: Stir the biphasic mixture vigorously for exactly 10 minutes at 0 °C. Prolonged stirring is unnecessary and increases the risk of hydrolysis.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic layer. Extract the remaining aqueous layer once more with cold DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Self-Validation Step: Before concentrating, spot the organic layer on a silica TLC plate (Eluent: 9:1 DCM:MeOH).

    • Pass: A single, clean spot confirms the integrity of the free base.

    • Fail: A baseline spot indicates zwitterionic hydrolysis products; a closely eluting double spot indicates epimerization.

  • Concentration: Concentrate the solution under reduced pressure. Critical: The rotary evaporator water bath must NOT exceed 25 °C to prevent thermal epimerization.

Mechanistic Workflows

The following diagram maps the logical relationships between handling conditions and the specific degradation pathways of the compound.

G A HCl Salt (Stable if Dry) B Moisture Uptake A->B Improper Storage E Organic Base (RT) A->E Reaction Setup C Ester Hydrolysis B->C Local Acidic pH D Zwitterion Formation C->D Degradation F Free Base E->F Neutralization G C3 Epimerization F->G Excess Base

Degradation pathways of methyl 5-phenylpiperidine-3-carboxylate HCl.

References

  • ChemSrc. "CAS#:1203685-55-5 | Methyl 5-phenylpiperidine-3-carboxylate hydrochloride". Accessed March 2026. [Link]

  • Journal of the American Chemical Society. "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer". Accessed March 2026.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of Methyl 5-Phenylpiperidine-3-carboxylate Formulations

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for methyl 5-phenylpiperidine-3-carboxylate. This resource is designed to provide researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for methyl 5-phenylpiperidine-3-carboxylate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on overcoming bioavailability challenges associated with this compound. The following information is structured in a question-and-answer format to directly address potential issues encountered during formulation development and experimentation.

Given that methyl 5-phenylpiperidine-3-carboxylate is a lipophilic molecule, it is likely to exhibit poor aqueous solubility, a common challenge in oral drug development.[1][2][3][4] This guide assumes the compound falls under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), and the strategies discussed are tailored to address this primary obstacle.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formulation of methyl 5-phenylpiperidine-3-carboxylate, focusing on foundational knowledge and strategic planning.

Q1: What is the first step in addressing the potential low bioavailability of methyl 5-phenylpiperidine-3-carboxylate?

A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of the active pharmaceutical ingredient (API). This includes determining its aqueous solubility at physiological pH (1.2, 4.5, and 6.8), its permeability (often assessed using in vitro models like Caco-2 cells), and its solid-state characteristics (crystallinity, polymorphism).[5][6] This data will allow for its classification according to the Biopharmaceutics Classification System (BCS), which is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[5][6][7] This classification is a crucial tool in guiding formulation strategy.[5][6]

Q2: Assuming methyl 5-phenylpiperidine-3-carboxylate is a BCS Class II compound, what are the primary formulation strategies to consider?

A2: For BCS Class II compounds, where absorption is limited by the dissolution rate, the primary goal is to enhance the solubility and dissolution of the drug.[6] Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug particles can lead to a faster dissolution rate.[8][9] Techniques like micronization and nanomilling are commonly employed.[8][10][11][12][13]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state, typically by dispersing it in a polymer matrix, can significantly increase its aqueous solubility and dissolution rate.[14][15][16][17][18]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the gastrointestinal tract and enhance absorption.[19][20][21][22][23][24]

Q3: How do I select the appropriate excipients for an amorphous solid dispersion (ASD) of methyl 5-phenylpiperidine-3-carboxylate?

A3: Polymer selection is critical for the success of an ASD formulation.[17] The chosen polymer must be able to:

  • Stabilize the amorphous form of the drug: This prevents recrystallization during storage.[15]

  • Be miscible with the drug: This ensures a stable, single-phase amorphous mixture.

  • Promote supersaturation upon dissolution: The polymer should help maintain a high concentration of the drug in solution to drive absorption.[17]

Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[15][18] Screening studies are necessary to determine the optimal polymer and drug-to-polymer ratio.

Q4: What are the advantages of lipid-based formulations for a lipophilic compound like methyl 5-phenylpiperidine-3-carboxylate?

A4: Lipid-based drug delivery systems (LBDDS) are particularly well-suited for lipophilic drugs.[9][19] Their primary advantages include:

  • Enhanced Solubilization: The drug is dissolved in the lipid vehicle, bypassing the dissolution step in the gastrointestinal tract.[22]

  • Improved Absorption: LBDDS can facilitate drug absorption through the lymphatic pathway, which can reduce first-pass metabolism in the liver.[25]

  • Protection from Degradation: The lipid matrix can protect the drug from the harsh environment of the stomach.[20]

Q5: What in vitro tests are essential during the formulation development of methyl 5-phenylpiperidine-3-carboxylate?

A5: In vitro dissolution testing is a cornerstone of formulation development, especially for poorly soluble drugs.[26][27] It is used to assess the rate and extent of drug release from the dosage form.[26] For bioavailability enhancement, it is crucial to use biorelevant dissolution media that simulate the conditions of the gastrointestinal tract (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).[28] This testing helps in discriminating between different formulation approaches and guiding optimization.[26]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
Low in vitro dissolution rate despite particle size reduction. Insufficient particle size reduction. Agglomeration of micronized particles. The drug's solubility is the limiting factor, not the surface area.Further reduce particle size using techniques like nanomilling. Incorporate a wetting agent or surfactant into the formulation to prevent particle agglomeration. Consider alternative strategies like amorphous solid dispersions or lipid-based formulations to address intrinsic solubility limitations.
The amorphous solid dispersion (ASD) shows signs of recrystallization over time. The chosen polymer is not an effective stabilizer for the drug. The drug loading in the polymer is too high. Improper storage conditions (high temperature and humidity).Screen for alternative polymers with better miscibility and stabilizing capacity for your drug.[15] Reduce the drug loading to ensure it remains molecularly dispersed within the polymer matrix. Store the ASD in tightly sealed containers with a desiccant, and at controlled room temperature.
Poor in vivo exposure in preclinical animal studies despite promising in vitro dissolution. The drug may be a substrate for efflux transporters (e.g., P-glycoprotein) in the gut wall, limiting its absorption. High first-pass metabolism in the liver. The in vitro dissolution method may not be predictive of the in vivo environment.Conduct in vitro permeability assays with and without efflux pump inhibitors to investigate this possibility. Perform in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.[29][30] Refine the in vitro dissolution method to be more biorelevant, considering factors like bile salts and food effects.[28]
High variability in pharmacokinetic (PK) data between subjects in animal studies. Food effects on drug absorption. Inconsistent dosing procedure. The formulation is not robust.Conduct PK studies in both fasted and fed states to assess the impact of food. Standardize the dosing procedure to ensure consistency. Re-evaluate the formulation for robustness; for example, if using a lipid-based system, ensure it forms a stable emulsion or microemulsion upon dilution.

Part 3: Experimental Protocols & Visualizations

Protocol: Screening for an Optimal Amorphous Solid Dispersion (ASD)
  • Polymer Selection: Choose a set of pharmaceutically acceptable polymers with varying properties (e.g., PVP K30, HPMC E5, HPMCAS-HF).

  • Solvent Selection: Identify a common solvent that can dissolve both methyl 5-phenylpiperidine-3-carboxylate and the selected polymers.

  • Preparation of ASDs:

    • Dissolve the drug and polymer in the chosen solvent at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5).

    • Remove the solvent using a rotary evaporator or by spray drying to form the solid dispersion.

    • Dry the resulting product under vacuum to remove any residual solvent.

  • Solid-State Characterization:

    • Analyze the ASDs using X-ray powder diffraction (XRPD) to confirm the absence of crystallinity.

    • Use differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and assess drug-polymer miscibility.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies on the confirmed amorphous formulations in biorelevant media.

    • Compare the dissolution profiles to that of the crystalline drug.

  • Stability Assessment:

    • Store the most promising ASD formulations under accelerated stability conditions (e.g., 40°C/75% RH).

    • Periodically re-analyze the samples by XRPD and DSC to check for recrystallization.

Diagrams

Formulation_Decision_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation A Characterize API: Solubility & Permeability B Determine BCS Class A->B C BCS Class II or IV (Solubility-Limited) B->C D Particle Size Reduction C->D E Amorphous Solid Dispersion C->E F Lipid-Based Formulation C->F G In Vitro Dissolution D->G E->G F->G H Preclinical PK Study G->H I Lead Formulation H->I

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

ASD_Mechanism cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion (ASD) cluster_2 GI Lumen A Low Energy State (Stable Lattice) B Slow Dissolution A->B Poor Aqueous Solubility F Absorption B->F Low Bioavailability C High Energy State (Drug in Polymer Matrix) D Rapid Dissolution C->D Increased Free Energy E Supersaturation D->E Polymer Maintains High Concentration E->F Enhanced Bioavailability

Caption: Mechanism of bioavailability enhancement by ASDs.

References

  • Jain, A. K., et al. (2021). Lipid-Based Drug Delivery Systems. PMC - NIH. Available at: [Link]

  • Frank, K. J., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Controlled Release. Available at: [Link]

  • Gupta, A., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. Available at: [Link]

  • Kumar, S., & Singh, A. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]

  • Al-Gousous, J., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Drug Design, Development and Therapy. Available at: [Link]

  • Sundd, S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current Drug Metabolism. Available at: [Link]

  • Pinal, R. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Krasavin, M. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • European Chemicals Agency. methyl 5-phenylpiperidine-3-carboxylate hydrochloride — Chemical Substance Information. ECHA. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pharm-Int. (2022). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Industry. Available at: [Link]

  • CAS. (2025). The future of lipid-based drug delivery systems. CAS. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available at: [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • Biotrial. (2023). CRO | preclinical services | PK Studies. Biotrial. Available at: [Link]

  • Various Authors. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Popescu, C., et al. (2025). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. Available at: [Link]

  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • de Souza, J. G., et al. (2026). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. PMC. Available at: [Link]

  • IDEX India. (2024). Understanding Particle Size Reduction: Techniques and Applications. IDEX India. Available at: [Link]

  • Qureshi, S. A. (2010). In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. PMC. Available at: [Link]

  • Singh, M., et al. (2012). A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Veranova. (2023). Amorphous Solid Dispersion. Veranova. Available at: [Link]

  • Yasir, M., et al. (2010). BCS: An Approach to Formulation & Development. IQPC. Available at: [Link]

  • Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs?. Patsnap. Available at: [Link]

  • Pion Inc. (2024). What is in vitro dissolution testing?. Pion Inc. Available at: [Link]

  • Labtoo. (2023). Drug development | Preclinical, in vivo, ADME. Labtoo. Available at: [Link]

  • Pinal, R. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Organic Chemistry Tube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]

  • PPD. (2023). Preclinical Studies in Drug Development. PPD. Available at: [Link]

  • Division of Pharmacy Professional Development. WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison. Available at: [Link]

  • MSD Manual Professional Edition. (2023). Drug Bioavailability. MSD Manual. Available at: [Link]

  • Feltz, R. (2022). Analytical Formulation: What formulators must know about particle size reduction. Metrics Contract Services. Available at: [Link]

  • Singh, M., et al. (2021). A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. PMC - NIH. Available at: [Link]

  • Romero, G. B., et al. (2019). Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals. Pharmaceutics. Available at: [Link]

  • Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]

  • Pharmaceutical Technology. (2020). Defining Drug Stability with Dissolution Testing. Pharmaceutical Technology. Available at: [Link]

  • PubChem. Methyl 4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC. Available at: [Link]

  • Benet, L. Z., et al. (2011). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Journal of Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Agno Pharmaceuticals. (2022). Biopharmaceutical Classification System. Agno Pharmaceuticals. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative NMR Spectrum Analysis of Methyl 5-Phenylpiperidine-3-Carboxylate Hydrochloride: A Guide for Researchers

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. The piperidine scaffold, a ubiquitous structural motif in a vast array of phar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. The piperidine scaffold, a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, often presents unique challenges in its characterization due to its conformational flexibility.[1] This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-phenylpiperidine-3-carboxylate hydrochloride, a key intermediate in the synthesis of various biologically active molecules. We will delve into the nuances of its ¹H and ¹³C NMR spectra, compare it with analogous structures, and provide actionable insights for identifying potential impurities, thereby ensuring the integrity of your research.

Deciphering the ¹H NMR Spectrum of Methyl 5-Phenylpiperidine-3-Carboxylate Hydrochloride

The ¹H NMR spectrum provides a detailed roadmap of the proton environment within a molecule. For methyl 5-phenylpiperidine-3-carboxylate hydrochloride, the spectrum is characterized by distinct regions corresponding to the aromatic protons of the phenyl group, the protons on the piperidine ring, and the methyl ester protons.

Expected Chemical Shifts and Multiplicities:

A thorough analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each proton. The presence of the hydrochloride salt can influence the chemical shifts, particularly for the protons alpha to the nitrogen atom, due to the inductive effect of the protonated amine.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Key Considerations
Phenyl Protons (C₆H₅)7.20 - 7.40Multiplet (m)The five protons on the phenyl ring will typically appear as a complex multiplet in this region.
Piperidine H3~3.0 - 3.5Multiplet (m)This proton is adjacent to the ester group and will be shifted downfield. Its multiplicity will be complex due to coupling with H2 and H4 protons.
Piperidine H5~2.8 - 3.3Multiplet (m)This proton is adjacent to the phenyl group. Its chemical shift will be influenced by the anisotropic effect of the aromatic ring.
Piperidine H2, H6 (axial & equatorial)~2.5 - 3.8Multiplets (m)These protons are adjacent to the nitrogen atom and will be significantly deshielded, especially in the hydrochloride salt form. The axial and equatorial protons will have different chemical shifts and coupling constants.
Piperidine H4 (axial & equatorial)~1.8 - 2.4Multiplets (m)These protons are further from the electron-withdrawing groups and will appear more upfield.
Methyl Ester (OCH₃)~3.70Singlet (s)A characteristic sharp singlet for the three equivalent protons of the methyl group.
Amine Proton (NH₂⁺)VariableBroad Singlet (br s)The chemical shift of the amine proton is highly dependent on the solvent and concentration. It often appears as a broad signal and may exchange with residual water in the solvent.
The Logic of Spectral Interpretation:

The interpretation of the ¹H NMR spectrum relies on understanding the interplay of several factors:

  • Inductive Effects: Electron-withdrawing groups, such as the phenyl and methyl carboxylate groups, deshield adjacent protons, shifting their signals downfield. The protonated nitrogen in the hydrochloride salt exerts a strong deshielding effect on the alpha-protons (H2 and H6).

  • Anisotropic Effects: The π-electron system of the phenyl ring creates a magnetic field that can either shield or deshield nearby protons depending on their spatial orientation.

  • Spin-Spin Coupling: The interaction between non-equivalent neighboring protons leads to the splitting of signals into multiplets. The magnitude of the coupling constant (J-value) provides valuable information about the dihedral angle between the coupled protons, which is crucial for determining the conformation of the piperidine ring. For instance, a large coupling constant between two vicinal protons on the piperidine ring often indicates a trans-diaxial relationship.[2]

Unveiling the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Expected Chemical Shifts:
Carbon Assignment Expected Chemical Shift (ppm) Key Considerations
Carbonyl Carbon (C=O)~170 - 175The ester carbonyl carbon is characteristically found in this downfield region.
Aromatic Carbons (C₆H₅)~125 - 145The six carbons of the phenyl ring will give rise to several signals in this range. The quaternary carbon attached to the piperidine ring will typically be less intense.
Piperidine C3~40 - 45This carbon is attached to the electron-withdrawing ester group.
Piperidine C5~40 - 45This carbon is attached to the phenyl group.
Piperidine C2, C6~45 - 55These carbons are adjacent to the nitrogen atom and are deshielded.
Piperidine C4~25 - 35This carbon is generally the most upfield of the piperidine ring carbons.
Methyl Ester (OCH₃)~52The methyl carbon of the ester group.
The Power of 2D NMR:

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

  • COSY: Reveals correlations between coupled protons, helping to trace the connectivity within the piperidine ring.

  • HSQC: Correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.

Comparative Analysis: Learning from Analogs

The analysis of related structures provides a valuable frame of reference for interpreting the spectrum of methyl 5-phenylpiperidine-3-carboxylate hydrochloride.

Comparison with Piperidine and its Simple Derivatives:
  • Piperidine: The parent heterocycle, piperidine, shows signals for its C2/C6, C3/C5, and C4 carbons at approximately 47, 27, and 25 ppm, respectively.[3] The introduction of substituents dramatically alters these chemical shifts.

  • N-Methylpiperidine: The addition of a methyl group on the nitrogen atom shifts the C2/C6 signals downfield to around 57 ppm and introduces a new signal for the N-methyl carbon at approximately 47 ppm.[4]

  • Methyl 4-methylpiperidine-4-carboxylate hydrochloride: This analog, with a methyl group at the 4-position instead of a phenyl group at the 5-position, would show a more upfield chemical shift for the C4 carbon and the absence of aromatic signals.[5]

Comparison with Phenyl-Substituted Piperidines:
  • 4-Phenylpiperidine: The presence of a phenyl group generally causes a downfield shift for the carbon it is attached to (C4 in this case) and the adjacent carbons.

  • Methyl 4-phenylpiperidine-2-carboxamide analogues: These compounds share the phenylpiperidine core and exhibit similar spectral regions for the aromatic and piperidine protons.[6] Differences in the substitution pattern on the piperidine ring will lead to distinct chemical shifts and coupling patterns.

This comparative approach allows researchers to build a library of expected spectral features, making it easier to identify the target molecule and spot any deviations.

Identifying Potential Impurities through NMR

NMR spectroscopy is a powerful tool for detecting and identifying impurities in a sample. Common impurities in the synthesis of methyl 5-phenylpiperidine-3-carboxylate hydrochloride could include:

  • Starting Materials: Unreacted starting materials, such as the corresponding pyridine precursor. The presence of aromatic signals characteristic of a pyridine ring (typically more downfield than benzene protons) would be a key indicator.[7]

  • Byproducts of Reduction: Incomplete reduction of the pyridine precursor could lead to the presence of tetrahydropyridine intermediates. These would have characteristic olefinic proton signals in the ¹H NMR spectrum.

  • Isomers: The synthesis may produce a mixture of cis and trans diastereomers. These isomers will have distinct sets of signals in both the ¹H and ¹³C NMR spectra, often with subtle but measurable differences in their chemical shifts and coupling constants.[2] Careful integration of the signals can provide the diastereomeric ratio.

  • Residual Solvents: The presence of common laboratory solvents like ethanol, ethyl acetate, or dichloromethane is easily identified by their characteristic sharp singlets or multiplets in the ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

To obtain reliable and reproducible NMR data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the methyl 5-phenylpiperidine-3-carboxylate hydrochloride sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the NH₂⁺ proton.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve the appearance of the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Reference the spectrum to the solvent peak.

Visualizing the Structure and Workflow

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of methyl 5-phenylpiperidine-3-carboxylate.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation & Purity Assessment Spectral_Analysis->Structure_Elucidation

Caption: Standard workflow for NMR spectrum analysis.

Conclusion

The comprehensive NMR analysis of methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a critical step in ensuring its structural integrity and purity for downstream applications in drug discovery and development. By combining a thorough understanding of ¹H and ¹³C NMR principles with comparative data from analogous structures and the power of 2D NMR techniques, researchers can confidently elucidate the structure of this important piperidine derivative and identify any potential impurities. This guide provides a robust framework for this analytical process, empowering scientists to make informed decisions based on high-quality, well-interpreted NMR data.

References

  • Ellis, G. E., Jones, R. G., & Papadopoulos, M. G. (n.d.). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. RSC Publishing.
  • (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from

  • (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Retrieved from [Link]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

  • (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts.... ResearchGate. Retrieved from [Link]

  • Maruthavanan, T., & Manimekalai, A. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Online Publishing @ NIScPR. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]

  • (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). NP-MRD. Retrieved from [Link]

  • (2020, June 22). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. Retrieved from [Link]

  • (n.d.). Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C13H17NO2). PubChemLite. Retrieved from [Link]

  • (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... ResearchGate. Retrieved from [Link]

  • (n.d.). methyl 5-phenylpiperidine-3-carboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • (n.d.). Methyl 5-Methylpiperidine-3-carboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • (n.d.). Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • (n.d.). US5250542A - Peripherally selective piperidine carboxylate opioid antagonists. Google Patents.

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Comparative

Mass spectrometry validation for methyl 5-phenylpiperidine-3-carboxylate

Mass Spectrometry Validation for Methyl 5-phenylpiperidine-3-carboxylate: HRMS vs. QqQ Comparison Guide Methyl 5-phenylpiperidine-3-carboxylate is a highly versatile heterocyclic scaffold frequently utilized in the devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation for Methyl 5-phenylpiperidine-3-carboxylate: HRMS vs. QqQ Comparison Guide

Methyl 5-phenylpiperidine-3-carboxylate is a highly versatile heterocyclic scaffold frequently utilized in the development of targeted therapeutics, including STAT3/STAT6 modulators and CNS-active agents. Due to its structural complexity—featuring a basic secondary amine, a phenyl ring, and a methyl ester—rigorous analytical validation is required during drug development to ensure reference standard purity, elucidate metabolic degradation, and quantify trace levels in biological matrices.

As a Senior Application Scientist, I have structured this guide to objectively compare two premier mass spectrometry (MS) architectures for the validation of this molecule: High-Resolution Mass Spectrometry (Q-TOF HRMS) and Unit Resolution Tandem Mass Spectrometry (Triple Quadrupole, QqQ) .

Part 1: The Molecular Profile & Ionization Dynamics

Before selecting a mass analyzer, the ionization causality must be established. Methyl 5-phenylpiperidine-3-carboxylate (C₁₃H₁₇NO₂) has a monoisotopic mass of 219.1259 Da[1].

Why ESI+ over APCI? The piperidine ring contains a secondary amine with a high gas-phase proton affinity. Under acidic chromatographic conditions (e.g., 0.1% Formic Acid), this nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) the most efficient technique. This yields a highly stable precursor ion [M+H]+ at m/z 220.1332[1]. Atmospheric Pressure Chemical Ionization (APCI) is generally avoided here, as the localized thermal energy can induce premature gas-phase hydrolysis or thermal degradation of the methyl ester group.

MS_Workflow cluster_analyzers Parallel MS Validation Sample Sample Preparation & IS Spiking LC UHPLC Separation (Sub-2 µm C18) Sample->LC ESI ESI+ Ionization [M+H]+ m/z 220.13 LC->ESI QTOF Q-TOF (HRMS) Mass Accuracy <2 ppm Structural Profiling ESI->QTOF Qualitative QQQ QqQ (MRM) Targeted Transitions Sub-ng/mL Quantitation ESI->QQQ Quantitative Data Self-Validating Data Processing QTOF->Data QQQ->Data

Fig 1. Parallel UHPLC-MS/MS validation workflow for methyl 5-phenylpiperidine-3-carboxylate.

Part 2: Technology Comparison (Q-TOF vs. QqQ)

The choice between Q-TOF and QqQ depends entirely on the analytical objective: structural elucidation versus absolute quantitation[2].

  • Q-TOF (HRMS): Utilizes an orthogonal acceleration time-of-flight tube. It provides exact mass measurements (sub-2 ppm accuracy) and preserves the full isotopic envelope. It is the mandatory choice for identifying unknown impurities or confirming the exact elemental composition of the reference standard[3].

  • QqQ (MRM): Operates using Multiple Reaction Monitoring. By fixing Q1 to the precursor mass (220.1) and Q3 to a specific fragment, the instrument achieves a near 100% duty cycle for the target analyte. This double-filtering mechanism drastically eliminates matrix noise, making it the superior choice for high-sensitivity pharmacokinetic quantitation[2].

Quantitative Data & Performance Comparison
Performance MetricQ-TOF (e.g., Agilent 6546 / Sciex X500R)QqQ (e.g., Agilent 6495 / Sciex 7500)Analytical Impact for Piperidine Scaffold
Mass Accuracy < 2 ppm (Exact Mass)± 0.1 Da (Unit Resolution)HRMS prevents false positives from isobaric matrix interferences.
Sensitivity (LOD) ~1–5 ng/mL~10–50 pg/mLQqQ is 10x to 100x more sensitive due to MRM duty cycle[2].
Dynamic Range 3 to 4 logs5 to 6 logsQqQ prevents detector saturation during high-dose PK studies.
Data Acquisition Full Scan / Data-Dependent (DDA)Targeted MRMQ-TOF allows retrospective data mining for unknown metabolites.
Primary Use Case Structural Validation & Impurity IDHigh-Throughput BioanalysisUse Q-TOF for batch release; use QqQ for clinical assays.

Part 3: Mechanistic Fragmentation Analysis

To validate the molecule on either platform, we must understand its behavior during Collision-Induced Dissociation (CID). Piperidine derivatives exhibit highly predictable fragmentation driven by the nitrogen atom[4].

When the [M+H]+ ion (m/z 220.1332) enters the collision cell, the kinetic energy induces specific bond cleavages:

  • Neutral Loss: The most thermodynamically favorable pathway is the loss of methanol (CH₃OH, 32.0262 Da) from the methyl ester, yielding a highly stable acylium ion at m/z 188.1070.

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the piperidine nitrogen results in ring opening and the formation of a resonance-stabilized iminium ion[4].

Fragmentation Parent Precursor Ion [M+H]+ m/z 220.1332 Frag1 Acylium Ion [M+H - CH3OH]+ m/z 188.1070 Parent->Frag1 Neutral Loss (32 Da) Frag2 Alpha-Cleavage [M+H - C2H4O2]+ m/z 160.1121 Parent->Frag2 Ester Cleavage (60 Da) Frag3 Ring Fission Phenyl-alkyl fragments Parent->Frag3 High Collision Energy

Fig 2. ESI+ collision-induced dissociation pathways for methyl 5-phenylpiperidine-3-carboxylate.

Part 4: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . This means the analytical run contains built-in mechanisms to continuously prove its own accuracy, negating the risk of silent failures.

Step 1: Sample Preparation & Internal Standardization
  • Causality: Matrix effects (ion suppression/enhancement) in the ESI source can drastically skew quantitative results.

  • Action: Spike all samples, calibrators, and blanks with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as methyl 5-phenylpiperidine-3-carboxylate-d5. The SIL-IS co-elutes with the analyte and experiences identical ion suppression, allowing the MS software to normalize the response ratio dynamically.

Step 2: UHPLC Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring the piperidine nitrogen remains fully ionized ( pKa​ ~9.5) prior to entering the MS source, maximizing the [M+H]+ yield.

Step 3: Mass Spectrometer Tuning
  • QqQ MRM Setup: Optimize the collision energy (CE) for the primary transition (220.1 188.1) for quantitation, and a secondary transition (220.1 160.1) as a qualifier. The ratio between these two transitions must remain within ±20% across all samples to confirm peak purity.

  • Q-TOF Setup: Calibrate the TOF flight tube using a dual-spray reference mass solution (e.g., Purine m/z 121.0509 and HP-0921 m/z 922.0098) infused continuously during the run to lock the mass accuracy below 2 ppm[3].

Step 4: The Quality Control (QC) Framework

A batch is only valid if it passes the following sequence:

  • System Suitability Test (SST): Inject a low-level standard. Validation criteria: Signal-to-noise (S/N) > 10, peak asymmetry between 0.8 and 1.2.

  • Double Blank: Inject matrix without analyte or IS. Validation criteria: No interfering peaks at the retention time of the analyte.

  • Carryover Blank: Injected immediately after the Upper Limit of Quantification (ULOQ). Validation criteria: Analyte signal must be < 20% of the Lower Limit of Quantification (LLOQ).

References

  • PubChemLite - Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C13H17NO2)
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: Benchchem URL
  • What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?
  • Source: PubMed (National Institutes of Health)

Sources

Validation

High-Fidelity Purity Validation of Methyl 5-phenylpiperidine-3-carboxylate Hydrochloride: A GC-MS Methodological Comparison

Validating the purity of complex pharmaceutical intermediates requires analytical methodologies that respect the physico-chemical realities of the molecule. Methyl 5-phenylpiperidine-3-carboxylate hydrochloride presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the purity of complex pharmaceutical intermediates requires analytical methodologies that respect the physico-chemical realities of the molecule. Methyl 5-phenylpiperidine-3-carboxylate hydrochloride presents a unique dual-challenge for Gas Chromatography-Mass Spectrometry (GC-MS): it is formulated as a non-volatile hydrochloride (HCl) salt, and its core structure features a highly polar secondary amine (the piperidine ring) alongside a base-sensitive methyl ester.

This guide objectively compares direct GC-MS, free-base extraction, derivatization, and orthogonal LC-MS approaches, providing drug development professionals with the mechanistic causality and self-validating protocols needed to achieve uncompromising analytical accuracy.

The Physico-Chemical Bottleneck: Why Direct GC-MS Fails

Injecting an amine hydrochloride salt directly into a GC inlet (typically operating at 250°C) is a fundamental analytical error. The high lattice energy of the salt prevents clean volatilization. Instead, the compound undergoes erratic thermal dissociation into the free base and HCl gas.

This thermal degradation has two catastrophic effects:

  • Column Degradation: The liberated HCl gas actively cleaves the siloxane bonds of the stationary phase (e.g., HP-5MS), leading to severe baseline bleed and irreversible column damage.

  • Active Site Adsorption: The liberated free-base piperidine contains an active N-H proton. This proton engages in strong hydrogen bonding with exposed silanol (Si-OH) groups on the glass liner and column, resulting in severe peak tailing, irreversible adsorption, and a loss of sensitivity for low-level impurities[1].

To circumvent this, the analyte must be chemically modified prior to injection—either by liberating the free base via Liquid-Liquid Extraction (LLE) or by masking the polar amine via derivatization[2].

Mechanism N1 Secondary Amine (N-H) Highly Polar N3 Hydrogen Bonding (Peak Tailing & Loss) N1->N3 interacts with N4 MSTFA Reagent (Silylation) N1->N4 + Heat N2 Silanol Groups (Si-OH) on GC Column N2->N3 N5 N-TMS Derivative Sterically Hindered N4->N5 yields N6 No H-Bonding (Sharp Gaussian Peaks) N5->N6 results in

Mechanistic rationale for silylation: preventing H-bonding with column silanols.

Objective Comparison of Analytical Strategies

To establish a robust purity profile, analysts must balance sample preparation time against chromatographic fidelity. Below is a comparative analysis of the four primary strategies.

A. Direct GC-MS (The Baseline Pitfall)

Attempting to analyze the HCl salt directly without sample preparation.

  • Verdict: Unacceptable. Results in artifact formation, column destruction, and inaccurate purity calculations due to non-eluting degradation products.

B. Free-Base LLE GC-MS (The Industry Standard)

Using a mild alkaline solution to deprotonate the salt, extracting the neutral free base into an organic solvent. Conversion of the salt into the free base is strictly necessary for the successful GC-MS detection of amine hydrochlorides[3].

  • Verdict: Good for routine screening. However, the secondary amine remains unprotected, leading to moderate peak tailing.

C. Derivatized GC-MS (The High-Fidelity Approach)

Following free-basing, the extract is treated with a silylating reagent like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). This replaces the active N-H proton with a bulky, non-polar trimethylsilyl (TMS) group.

  • Verdict: The gold standard for impurity profiling. It yields perfectly symmetrical peaks, maximizing the resolution between the active pharmaceutical ingredient (API) and structurally similar process impurities[2].

D. LC-MS (The Orthogonal Control)

Utilizing Liquid Chromatography bypasses the need for volatility entirely, analyzing the intact salt in an aqueous/organic buffer system.

  • Verdict: Essential as an orthogonal validation tool, though GC-MS remains superior for detecting volatile residual solvents and low-molecular-weight organic impurities.

Quantitative Performance Matrix
Analytical MethodologySample Prep TimePeak Asymmetry Factor ( As​ )Column Lifespan ImpactEst. Limit of Detection (LOD)
Direct GC-MS < 5 mins> 2.5 (Severe Tailing)High Degradation~50.0 ppm (Poor)
Free-Base GC-MS 15 mins1.4 - 1.8 (Moderate)Minimal~5.0 ppm
Derivatized GC-MS 45 mins1.0 - 1.1 (Gaussian)Minimal< 0.5 ppm (Excellent)
LC-MS (Orthogonal) < 5 mins1.0 - 1.2 (Gaussian)None< 0.1 ppm

Strategic Workflow Selection

Workflow A Methyl 5-phenylpiperidine-3-carboxylate HCl (Solid API) B Direct Dissolution (Methanol) A->B Avoid C Free-Base LLE (Na2CO3 / Hexane) A->C Standard E LC-MS Analysis (Aqueous Buffer) A->E Orthogonal F Direct GC-MS (High Degradation) B->F D Derivatization (MSTFA / Pyridine) C->D Optimal G Free-Base GC-MS (Moderate Tailing) C->G H Derivatized GC-MS (Sharp Peaks, High Sensitivity) D->H

Sample preparation workflows for amine hydrochloride salts prior to MS analysis.

Self-Validating Experimental Protocols

To ensure data integrity, analytical protocols must be self-validating. This means integrating internal standards (IS) to track recovery and utilizing specific reagents to prevent artifact formation.

Protocol 1: Mild Free-Base Liquid-Liquid Extraction (LLE)

Causality Note: The molecule contains a methyl ester. Using strong bases like NaOH (pH > 12) will cause base-catalyzed hydrolysis (saponification) of the ester into a carboxylic acid, creating a false impurity. Therefore, a mild base like Sodium Carbonate ( Na2​CO3​ , pH ~10) must be used to selectively deprotonate the piperidine nitrogen without cleaving the ester[4].

  • Internal Standard Addition: Weigh 10.0 mg of the API into a glass centrifuge tube. Spike with 10 µL of a 1 mg/mL Diphenylamine solution (Internal Standard).

  • Dissolution: Dissolve the sample in 1.0 mL of LC-MS grade deionized water.

  • Mild Alkalization: Add 1.0 mL of 0.5 M Na2​CO3​ buffer. Vortex gently for 10 seconds.

  • Extraction: Immediately add 2.0 mL of GC-grade Hexane. LLE relies on the specificity of organic solvents to isolate the free-base amine from the aqueous matrix[4].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Recovery: Transfer the upper organic layer to a clean vial containing anhydrous Na2​SO4​ to remove trace water.

  • Validation Check: Inject a solvent blank prior to the sample to verify the absence of system carryover. Inject 1 µL of the dried organic layer into the GC-MS.

Protocol 2: Silylation via MSTFA (Derivatization)

Causality Note: MSTFA is chosen over other silylating agents because its primary byproduct, N-methyltrifluoroacetamide, is highly volatile and elutes during the GC solvent delay, preventing interference with early-eluting low-molecular-weight impurities[1].

  • Preparation: Perform Steps 1-6 from Protocol 1.

  • Evaporation: Transfer 1.0 mL of the dried hexane extract to a conical reaction vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. (Moisture must be strictly excluded, as MSTFA reacts violently with water).

  • Reagent Addition: Add 100 µL of MSTFA and 100 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 60°C for 30 minutes in a dry block heater.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized mixture into the GC-MS.

  • System Suitability Test (SST): Verify that the peak asymmetry factor ( As​ ) of the N-TMS derivative is between 0.95 and 1.10. If As​ > 1.20, inlet liner maintenance is required.

Conclusion

Validating the purity of methyl 5-phenylpiperidine-3-carboxylate hydrochloride requires a nuanced understanding of its chemical vulnerabilities. Direct GC-MS analysis of the salt is analytically invalid. While mild free-base extraction using Na2​CO3​ provides a rapid and functional screening method, silylation via MSTFA remains the definitive gold standard . By masking the secondary amine, derivatization eliminates column interactions, drastically lowers the limit of detection, and ensures that the resulting purity profile is an accurate reflection of the synthesized batch, rather than an artifact of poor analytical methodology.

References

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R.H. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. 1

  • "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." ACS Publications.2

  • "Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review." Taylor & Francis. 3

  • "Toward Better Characterization of a Free-Base Nicotine Fraction in e-Liquids and Aerosols." ACS Publications.4

Sources

Comparative

FTIR spectroscopy data for methyl 5-phenylpiperidine-3-carboxylate hydrochloride

An In-Depth Comparative Guide to the Spectroscopic Characterization of Methyl 5-Phenylpiperidine-3-carboxylate Hydrochloride Introduction: Defining the Analytical Challenge Methyl 5-phenylpiperidine-3-carboxylate hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectroscopic Characterization of Methyl 5-Phenylpiperidine-3-carboxylate Hydrochloride

Introduction: Defining the Analytical Challenge

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their prevalence in the core structures of many pharmaceuticals. The precise structural elucidation of such molecules is a critical step in synthesis, quality control, and regulatory submission. This guide provides a comprehensive analysis of the utility of Fourier-Transform Infrared (FTIR) spectroscopy in the characterization of this specific molecule. It will delve into the expected spectral features, present a detailed protocol for data acquisition, and critically compare the insights derived from FTIR with those from complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 1: FTIR Spectroscopy Analysis

FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups present in a molecule. The interaction of infrared radiation with the sample provides a unique molecular fingerprint based on the vibrational frequencies of its chemical bonds.

Predicted FTIR Spectrum of Methyl 5-Phenylpiperidine-3-carboxylate Hydrochloride

While an experimental spectrum for this specific compound is not widely published, a detailed prediction can be made based on the characteristic absorption frequencies of its constituent functional groups. The hydrochloride salt form significantly influences the spectrum, particularly in the amine region.

Here is a breakdown of the expected key absorption bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Expected Intensity Notes
Secondary Amine Salt (R₂NH₂⁺)N-H Stretch2700-2250Broad, StrongA key indicator of the hydrochloride salt form. This broad absorption is due to hydrogen bonding and often has multiple sub-peaks.
Ester Carbonyl (C=O)C=O Stretch1750-1735StrongThe position is characteristic of a saturated aliphatic ester. This is typically one of the most intense peaks in the spectrum.
Phenyl GroupC=C Stretch1600-1450Medium to Weak (multiple bands)A series of sharp peaks confirms the presence of the aromatic ring.
Phenyl GroupC-H "Out-of-Plane" Bend770-730 and 710-690StrongThe pattern of these bands can help infer the substitution pattern on the aromatic ring (in this case, monosubstituted).
Ester (C-O)C-O Stretch1300-1150StrongTwo distinct C-O stretching bands are expected for an ester, one for the C-O-C part and one for the O-C-C part.
Aliphatic C-H (Piperidine Ring)C-H Stretch2950-2850MediumCharacteristic of the sp³ hybridized C-H bonds in the piperidine ring structure.

The overall spectrum is anticipated to be a composite of these features, providing a clear fingerprint for the presence of the secondary amine salt, the methyl ester, the phenyl ring, and the saturated piperidine core.

Experimental Protocol: FTIR Data Acquisition via KBr Pellet Method

This protocol outlines a standard and reliable method for obtaining a high-quality FTIR spectrum of a solid crystalline sample like methyl 5-phenylpiperidine-3-carboxylate hydrochloride.

Objective: To prepare a solid-state sample for transmission FTIR analysis to minimize scattering effects and obtain a high-resolution spectrum.

Materials:

  • Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (approx. 1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Drying: Gently dry both the sample and KBr under a vacuum or in a low-temperature oven (e.g., 110°C) for 2-4 hours to remove any adsorbed water, which has strong IR absorption bands.

  • Grinding: Place the ~200 mg of KBr into the agate mortar and grind it to a fine, consistent powder. This minimizes light scattering.

  • Sample Incorporation: Add 1-2 mg of the sample to the KBr in the mortar.

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together for 1-2 minutes. The goal is to disperse the sample particles uniformly within the KBr matrix. The final mixture should appear as a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent or translucent. A cloudy or opaque pellet indicates insufficient grinding, moisture, or uneven pressure.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Part 2: A Comparative Guide to Analytical Techniques

While FTIR is excellent for functional group identification, a full structural confirmation requires a multi-technique approach. The following diagram and table compare the information provided by FTIR, NMR, and Mass Spectrometry in the context of analyzing methyl 5-phenylpiperidine-3-carboxylate hydrochloride.

G cluster_0 Analytical Workflow cluster_1 Information Obtained Compound Methyl 5-phenylpiperidine-3-carboxylate HCl FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS FTIR_Info • Functional Groups (C=O, N-H⁺, C-O) • Presence of Aromatic Ring • Salt Formation Confirmation FTIR->FTIR_Info NMR_Info • Precise C-H Framework • Connectivity (via 2D NMR) • Stereochemistry (cis/trans) • Number of Protons/Carbons NMR->NMR_Info MS_Info • Molecular Weight (M⁺) • Elemental Composition (HRMS) • Fragmentation Pattern MS->MS_Info Conclusion Full Structural Elucidation FTIR_Info->Conclusion NMR_Info->Conclusion MS_Info->Conclusion

Caption: Workflow comparing the distinct, yet complementary, information provided by FTIR, NMR, and MS for full structural elucidation.

Comparative Analysis Summary
Technique Information Provided Strengths Limitations Application to Target Molecule
FTIR Spectroscopy Identification of functional groups and bond types.Fast, inexpensive, non-destructive, requires minimal sample.Provides limited information on molecular connectivity and stereochemistry. Complex spectra can be difficult to interpret fully.Confirms the presence of the ester (C=O, C-O), phenyl group (C=C), and, crucially, the secondary amine hydrochloride (broad N-H⁺ stretch).
NMR Spectroscopy (¹H, ¹³C) Detailed map of the carbon-hydrogen framework, including connectivity and stereochemistry.Provides unambiguous structural information. Can distinguish between isomers. Quantitative.Slower, more expensive instrumentation, requires larger sample amounts, requires deuterated solvents.Determines the exact connectivity of the piperidine ring, the positions of the phenyl and ester groups, and their relative stereochemistry (e.g., cis vs. trans isomers).
Mass Spectrometry (MS) Precise molecular weight and elemental composition (with High-Resolution MS). Provides fragmentation patterns.Extremely sensitive (sub-picogram levels), provides definitive molecular formula. Can be coupled with chromatography (GC-MS, LC-MS).Isomers are often indistinguishable. The molecule must be ionizable. Fragmentation can be complex.Confirms the molecular weight of the free base after the loss of HCl. The fragmentation pattern can provide clues about the molecule's structure, such as the loss of the methoxy group from the ester.

Conclusion: An Integrated Approach

For a complete and unambiguous characterization of methyl 5-phenylpiperidine-3-carboxylate hydrochloride, an integrated analytical approach is essential. FTIR spectroscopy serves as a rapid and effective initial screening tool, providing definitive evidence of key functional groups and confirming the formation of the hydrochloride salt. However, for full structural proof and isomeric purity, this data must be complemented by NMR spectroscopy to establish the precise atomic connectivity and stereochemistry, and by Mass Spectrometry to confirm the molecular weight and elemental formula. Together, these three techniques form a validated system for the comprehensive characterization of novel chemical entities in a research and development setting.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 5-phenylpiperidine-3-carboxylate hydrochloride Reference Standards

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is anchored by the quali...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used. This guide provides an in-depth, experience-driven comparison and verification framework for Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (CAS No: 1203685-55-5), a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] We will move beyond a simple checklist of specifications to a practical, hands-on approach for qualifying and comparing standards from different sources, ensuring your analytical methods are built on a foundation of certainty.

The Central Role of a Reference Standard

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a piperidine derivative, a structural motif prevalent in many CNS-active compounds and other therapeutic agents.[4][5] As such, its use as a starting material or intermediate necessitates rigorous control. A reference standard serves as the benchmark against which all subsequent production batches and formulated products are measured. Its primary functions include:

  • Identity Confirmation: Unambiguously verifying the chemical structure of the target molecule.

  • Purity & Impurity Profiling: Quantifying the main component and identifying any process-related or degradation impurities.

  • Assay Quantification: Serving as the calibrant in quantitative analyses to determine the concentration of the analyte in a sample.

Given that this is not a universal pharmacopeial standard, researchers are reliant on the quality of materials provided by chemical suppliers. Independent verification is not just recommended; it is a scientific necessity.

Initial Assessment: A Comparative Overview

When sourcing a reference standard for Methyl 5-phenylpiperidine-3-carboxylate hydrochloride, a direct comparison of supplier-provided data is the first step. The Certificate of Analysis (CoA) is the primary document for this evaluation. Below is a representative comparison table illustrating the key parameters to scrutinize.

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) In-house Synthesis Batch Key Considerations & Rationale
Stated Purity ≥99.5% (qNMR)≥98.0% (HPLC)98.5% (HPLC)qNMR is an absolute method providing higher confidence than relative methods like HPLC area % . For a primary reference standard, qNMR is preferred.
Identification ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS¹H NMR, MSA comprehensive suite of spectroscopic data is essential. ¹³C NMR provides crucial structural confirmation. IR can confirm functional groups.
Analytical Data Full spectra and chromatograms providedCoA with peak data summaryRaw data available internallyFull transparency is key. Access to raw data allows for independent interpretation and verification of the supplier's claims.
Physical Form White to off-white crystalline solidLight-yellow solidOff-white powderColor variations can indicate the presence of minor impurities. A crystalline solid is often indicative of higher purity.
Solvent Residue <0.1% (GC-HS)Not specified<0.5% (GC-HS)Residual solvents from synthesis can interfere with analysis and are critical impurities to control.
Water Content <0.2% (Karl Fischer)Not specified0.4% (Karl Fischer)The hydrochloride salt is hygroscopic. Accurate water content is vital for preparing stock solutions of known concentration.
The Qualification Workflow: A Self-Validating System

A robust qualification of a reference standard relies on the orthogonal application of multiple analytical techniques. The agreement between these techniques creates a self-validating system, providing high confidence in the standard's identity, purity, and fitness for use.

cluster_0 Phase 1: Receipt & Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision Receive Receive Standard Doc_Review Review CoA & SDS Receive->Doc_Review Visual_Inspect Visual Inspection Doc_Review->Visual_Inspect HPLC HPLC-UV for Purity Visual_Inspect->HPLC Prepare Sample LCMS LC-MS for Identity (MW) HPLC->LCMS Inject on MS system Compare Compare Data to CoA HPLC->Compare LCMS->Compare NMR ¹H NMR for Structure NMR->Compare Decision Accept or Reject Standard Compare->Decision Visual_inspect Visual_inspect Visual_inspect->NMR Prepare Sample

Caption: The overall workflow for qualifying a new reference standard.

PART 4: Detailed Experimental Verification Protocols

Herein, we detail the methodologies to execute the analytical verification phase. These protocols are designed to be robust and readily adaptable.

Protocol 1: Purity Assessment by HPLC-UV

Causality: The phenyl group in the molecule contains a chromophore, making UV detection a suitable and straightforward method for purity analysis by HPLC. A reverse-phase C18 column is selected due to the compound's moderate polarity. The use of a buffer (ammonium acetate) and a pH modifier (formic acid) in the mobile phase ensures good peak shape and consistent retention times for the basic piperidine moiety.

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of the Methyl 5-phenylpiperidine-3-carboxylate hydrochloride reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • Analysis & Interpretation:

    • Inject the prepared standard solution.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by area percentage: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • A high-quality standard should exhibit a single major peak with minimal secondary peaks. Compare the purity value directly with the supplier's CoA.

Protocol 2: Structural Confirmation by LC-MS

Causality: Mass spectrometry provides definitive confirmation of the compound's molecular weight, a critical identity test. By coupling the HPLC method to a mass spectrometer, we can obtain mass information for the main peak and any impurities simultaneously. Electrospray Ionization (ESI) in positive mode is chosen because the piperidine nitrogen is readily protonated to form a stable [M+H]⁺ ion.

Methodology:

  • Workflow Integration: Divert the flow from the HPLC-UV system directly into the mass spectrometer's ESI source. The HPLC conditions remain identical to Protocol 1.

  • Mass Spectrometer Settings (ESI+):

    • Ion Mode: Positive.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • The molecular formula of the free base is C₁₃H₁₇NO₂.[6]

    • The expected monoisotopic mass is 219.1259 g/mol .[6]

    • Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 220.1332 .

    • A clean mass spectrum associated with the main chromatographic peak confirms the identity. Any other peaks in the chromatogram can be investigated by examining their respective mass spectra to tentatively identify impurities.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Detection & Analysis Prep Prepare 1 mg/mL Solution Inject Inject 10 µL Prep->Inject Column C18 Column Separation Inject->Column UV UV Detector (254 nm) Column->UV Flow Split MS ESI-MS Detector UV->MS Data_UV Chromatogram (Purity) UV->Data_UV Data_MS Mass Spectrum (Identity) MS->Data_MS

Caption: The integrated analytical workflow for HPLC-UV and LC-MS analysis.

Protocol 3: Identity Confirmation by ¹H NMR Spectroscopy

Causality: ¹H NMR provides an unambiguous fingerprint of the molecule's structure. It confirms the presence of all key functional groups (phenyl, piperidine, methyl ester) and their connectivity. Any significant deviation from the expected spectrum indicates a structural issue or the presence of structurally similar impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.

  • Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard 1D proton experiment.

    • Number of Scans: 16 or 32 for good signal-to-noise.

  • Expected Spectral Features:

    • ~7.2-7.5 ppm: A multiplet corresponding to the 5 aromatic protons of the phenyl group.

    • ~3.7 ppm: A singlet corresponding to the 3 protons of the methyl ester (-OCH₃) group.

    • ~2.5-3.5 ppm: A series of complex multiplets corresponding to the 9 protons on the piperidine ring. The exact chemical shifts and splitting patterns will depend on the cis/trans stereochemistry and the solvent used.

    • The NH proton of the piperidine hydrochloride may be a broad singlet or may exchange with D₂O and be absent.

  • Interpretation: The obtained spectrum should be consistent with the proposed structure and free from significant unassigned signals. Compare the spectrum to any data provided by the supplier. The relative integration of the peaks should correspond to the number of protons (e.g., Phenyl:Ester:Piperidine Ring ≈ 5:3:9).

Conclusion and Recommendation

The selection of a reference standard should not be based on price or availability alone. A thorough, evidence-based qualification is essential. By employing an orthogonal analytical approach combining HPLC for purity, LC-MS for molecular weight confirmation, and ¹H NMR for structural verification, a researcher can gain full confidence in their chosen standard. This guide provides the framework and detailed protocols to compare standards from different vendors or to qualify an in-house batch. Always prioritize standards from suppliers who provide comprehensive data and transparent documentation, as this is indicative of robust quality control and a reliable product.

References

  • Vertex AI Search. (n.d.). methyl 5-phenylpiperidine-3-carboxylate hydrochloride — Chemical Substance Information.
  • Sinfoo BIOCHEM. (n.d.). Methyl 5-phenylpiperidine-3-carboxylate hydrochloride, (CAS# 1203685-55-5).
  • PubChemLite. (n.d.). Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C13H17NO2).
  • Chemsrc. (n.d.). CAS#:1203685-55-5 | Methyl 5-phenylpiperidine-3-carboxylate hydrochloride.
  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Ji, X., Chen, Y., Li, R., Zhou, T., & Lu, W. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-1201. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 5-phenylpiperidine-3-carboxylate hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper management and disposal of chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper management and disposal of chemical reagents like Methyl 5-phenylpiperidine-3-carboxylate hydrochloride are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

The foundational step in safe disposal is a thorough understanding of the potential hazards. Based on data for related piperidine compounds, Methyl 5-phenylpiperidine-3-carboxylate hydrochloride should be handled as a substance that presents multiple risks. The hydrochloride salt form suggests it is a solid at room temperature.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Like many piperidine derivatives, it is expected to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Toxicity: Piperidine itself is toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[4] It is prudent to assume a similar, albeit potentially moderated, toxicity profile for its derivatives.

  • Environmental Hazards: Many complex organic molecules can be harmful to aquatic life.[5] Therefore, this compound should not be released into the environment.[2][5][6]

The following table summarizes the likely GHS classifications, based on the analysis of "Methyl piperidine-2-carboxylate hydrochloride".[2]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): The First Line of Defense

Before handling Methyl 5-phenylpiperidine-3-carboxylate hydrochloride for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne dust particles.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling, in accordance with good laboratory practices.[1][2]

  • Body Protection: A lab coat or a chemical-resistant apron is essential. For handling larger quantities or during spill cleanup, a full chemical-resistant suit may be necessary.[1][2]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste from the moment of generation.[7] Adherence to regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is not optional.[8][9]

Step 1: Waste Segregation and Container Selection

  • Rationale: Preventing accidental chemical reactions is a primary safety objective. Mixing incompatible waste streams can lead to fire, explosion, or the generation of toxic gases.

  • Procedure:

    • Designate a specific, chemically compatible waste container for Methyl 5-phenylpiperidine-3-carboxylate hydrochloride and any materials contaminated with it.[1] High-density polyethylene (HDPE) containers are generally suitable.[10]

    • Never mix this waste with other chemical waste streams, such as strong oxidizing agents or acids, unless compatibility has been verified.[11][12]

Step 2: Proper Labeling

  • Rationale: Clear and accurate labeling is a critical component of OSHA's Hazard Communication Standard, ensuring that anyone handling the container understands its contents and associated dangers.[9][13]

  • Procedure:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7]

    • The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "Methyl 5-phenylpiperidine-3-carboxylate hydrochloride".[1]

      • The associated hazard information (e.g., "Irritant," "Toxic").[1]

      • The date of accumulation.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

  • Rationale: The EPA provides specific regulations for the temporary storage of hazardous waste in laboratories to ensure safety and prevent environmental release.[7][8]

  • Procedure:

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[7][10]

    • Keep the container tightly sealed at all times, except when adding waste.[1][7]

    • Store the primary waste container within a secondary containment system, such as a chemical-resistant tub, to contain any potential leaks.[1][11]

    • Ensure the SAA is located in a well-ventilated area, away from ignition sources.[14]

Step 4: Disposal of Contaminated Materials and Empty Containers

  • Rationale: Any material that has come into contact with the chemical is considered hazardous waste and must be disposed of accordingly to prevent inadvertent exposure.

  • Procedure:

    • Solid Waste: Place all contaminated solid materials, such as gloves, absorbent pads, and weighing papers, into a designated solid hazardous waste container.[1]

    • "Empty" Containers: Containers that once held the pure chemical are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[1] The rinsed container can then be managed according to your institution's guidelines.

Step 5: Arranging for Final Disposal

  • Rationale: The final treatment and disposal of hazardous waste is a highly regulated process that requires specialized facilities and expertise.

  • Procedure:

    • The disposal of Methyl 5-phenylpiperidine-3-carboxylate hydrochloride must be handled by a licensed professional waste disposal company.[1][4][15]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

    • Ensure all waste disposal documentation is completed accurately as required by your institution and regulatory bodies.[1]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is essential for mitigating risks.

Spill Response Protocol In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[1][4] Do not use combustible materials like paper towels.

  • Collect & Decontaminate: Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[2][3] Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your supervisor and your institution's EHS office, regardless of its size.[1]

First Aid and Exposure Measures

  • Inhalation: If inhaled, move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician immediately.[2][15]

  • Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing immediately. Consult a physician.[2][15]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from using Methyl 5-phenylpiperidine-3-carboxylate hydrochloride.

DisposalWorkflow Disposal Workflow for Methyl 5-phenylpiperidine-3-carboxylate hydrochloride start Waste Generated (Solid or Liquid) ppe Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe get_ppe STOP Obtain and wear required PPE ppe->get_ppe No container Select a dedicated, compatible, and labeled Hazardous Waste container ppe->container Yes get_ppe->ppe add_waste Add waste to container. Keep container closed when not in use. container->add_waste storage Store container in designated Satellite Accumulation Area (SAA) with secondary containment. add_waste->storage check_full Is the container full or has it reached the accumulation time limit? storage->check_full check_full->add_waste No contact_ehs Seal container and contact EHS for waste pickup. check_full->contact_ehs Yes end_process Waste transferred to EHS for final disposal. contact_ehs->end_process

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Safety Data Sheet - Methyl piperidine-2-carboxylate hydrochloride. Angene Chemical. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration (OSHA). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. EMC. [Link]

  • 4-Piperidinopiperidine - Safety Data Sheet. Antibodies.com. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. HWH Environmental. [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel. [Link]

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